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  • Product: 4-(Furan-2-yl)piperidine hydrochloride
  • CAS: 198334-36-0

Core Science & Biosynthesis

Foundational

4-(Furan-2-yl)piperidine Hydrochloride: Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 4-(Furan-2-yl)piperidine hydrochloride (CAS: 198334-36-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1],[2]. By covalently linkin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Furan-2-yl)piperidine hydrochloride (CAS: 198334-36-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1],[2]. By covalently linking a basic piperidine ring with an electron-rich furan heterocycle, this scaffold provides a unique combination of physicochemical properties. The piperidine moiety serves as a privileged anchor for central nervous system (CNS) targets, while the furan ring acts as a bioisostere for phenyl or pyrrole groups, modulating lipophilicity and offering hydrogen-bond accepting capabilities[3]. This whitepaper details the structural profile, a self-validating synthetic methodology, and the pharmacological significance of this critical compound.

Molecular Architecture and Physicochemical Profile

The molecular architecture of 4-(Furan-2-yl)piperidine hydrochloride consists of a saturated six-membered nitrogen heterocycle substituted at the C4 position by a furan-2-yl group[4]. Formulating the compound as a hydrochloride salt significantly enhances its aqueous solubility and oxidative stability compared to the free base.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(Furan-2-yl)piperidine hydrochloride
CAS Registry Number 198334-36-0[1]
Molecular Formula C₉H₁₄ClNO (C₉H₁₃NO · HCl)
Molecular Weight 187.67 g/mol
SMILES (Free Base) C1(C2=CC=CO2)CCNCC1[4]
Appearance White to off-white crystalline solid
Estimated pKa (Amine) ~9.5 (Typical for 4-substituted piperidines)
Solubility Soluble in Water, Methanol, and DMSO

Synthetic Methodologies & Protocols

The synthesis of 4-(furan-2-yl)piperidine requires precise control over reaction conditions due to the inherent acid sensitivity of the furan ring[3]. The following protocol outlines a robust, four-step sequence starting from N-Boc-4-piperidone, designed with built-in causality and self-validating checkpoints.

Synthesis cluster_0 Step 1: Addition cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A N-Boc-4-piperidone + Furan-2-yllithium C N-Boc-4-(furan-2-yl) -4-hydroxypiperidine A->C THF, -78°C E N-Boc-4-(furan-2-yl) -1,2,3,6-tetrahydropyridine C->E MsCl, Et3N, DCM G N-Boc-4-(furan-2-yl) piperidine E->G Pd/C, H2 (1 atm), MeOH I 4-(Furan-2-yl)piperidine Hydrochloride G->I 4M HCl in Dioxane

Caption: Four-step synthetic workflow for 4-(Furan-2-yl)piperidine hydrochloride.

Step 1: Organolithium Addition
  • Protocol: Furan is lithiated using n-butyllithium in anhydrous THF at -78°C. The resulting furan-2-yllithium is added dropwise to a solution of N-Boc-4-piperidone.

  • Causality: The Boc protecting group is strictly required to prevent the highly nucleophilic organolithium reagent from deprotonating or alkylating the secondary amine of the piperidine ring.

  • Self-Validating System: TLC monitoring (UV active furan, KMnO₄ stain for the alcohol). The reaction is complete when the starting ketone is consumed. ¹H NMR of the intermediate will show a characteristic broad singlet at ~3.5 ppm corresponding to the newly formed tertiary hydroxyl group.

Step 2: Dehydration
  • Protocol: The tertiary alcohol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane at 0°C to room temperature.

  • Causality: While dehydration is often performed using strong aqueous acids (e.g., H₂SO₄), furan is notoriously sensitive to low pH (< 1) in aqueous media , which triggers hydrolytic ring-opening to form 1,4-diketones[3]. The MsCl/Et₃N method provides a mild, basic elimination pathway that preserves the furan ring.

  • Self-Validating System: ¹H NMR validation must show the appearance of a vinylic proton signal around δ 5.8–6.0 ppm, confirming the formation of the tetrahydropyridine double bond.

Step 3: Catalytic Hydrogenation
  • Protocol: The alkene intermediate is dissolved in methanol and hydrogenated over 10% Pd/C under 1 atmosphere of H₂ gas.

  • Causality: Mild hydrogenation conditions (1 atm) are chosen to selectively reduce the tetrahydropyridine double bond without reducing the furan ring, which requires much higher pressures or more active catalysts (like Rh/Al₂O₃) to undergo saturation.

  • Self-Validating System: The reduction is validated by the complete disappearance of the vinylic proton signal (δ 5.8–6.0 ppm) in ¹H NMR. Crucially, the furan protons (δ 6.2, 6.4, 7.4 ppm) must remain intact; any loss of these signals indicates over-reduction[5].

Step 4: Boc-Deprotection and Salt Formation
  • Protocol: The purified N-Boc-4-(furan-2-yl)piperidine is treated with 4M anhydrous HCl in dioxane at room temperature. The product precipitates as a white solid.

  • Causality: Anhydrous HCl is utilized instead of aqueous HCl (like concentrated hydrochloric acid) to prevent the aforementioned acid-catalyzed aqueous hydrolysis of the furan ring[3]. The use of dioxane facilitates the direct precipitation of the highly pure hydrochloride salt.

  • Self-Validating System: Cleavage of the Boc group is confirmed by the disappearance of the intense 9H singlet at ~1.45 ppm in ¹H NMR. The final product will stain positively with Ninhydrin on a TLC plate (indicating a free secondary amine).

Pharmacophore Significance and Medicinal Chemistry Applications

The 4-(furan-2-yl)piperidine scaffold is highly prized in rational drug design due to its dual-pharmacophore nature.

  • The Piperidine Ring: Functions as the primary anchor in many receptor-ligand interactions. At physiological pH (~7.4), the basic amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp³·³² in the transmembrane domain 3 of aminergic GPCRs)[3].

  • The Furan-2-yl Moiety: Serves as an electron-rich, heteroaromatic system. It participates in π-π stacking or edge-to-face interactions with aromatic residues (like Phenylalanine or Tryptophan) in the binding pockets of target proteins. Furthermore, furan derivatives have demonstrated significant efficacy as antimicrobial and antifungal agents[6].

Pharmacophore Core 4-(Furan-2-yl)piperidine Core Scaffold Piperidine Piperidine Ring Basic Amine (pKa ~9.5) Ionic interaction with Aspartate (e.g., GPCR TM3) Core->Piperidine Structural Component Furan Furan-2-yl Moiety Electron-rich Heterocycle Pi-Pi / Hydrophobic interactions (e.g., GPCR TM5/TM6) Core->Furan Structural Component Target1 CNS Targets (e.g., 5-HT, DA Receptors) Piperidine->Target1 Anchors to Receptor Furan->Target1 Modulates Affinity Target2 Antimicrobial Enzyme Inhibition Furan->Target2 Binds to Active Site

Caption: Pharmacophore mapping of 4-(Furan-2-yl)piperidine and its target interactions.

Analytical Characterization and Handling Protocols

Spectral Validation Markers

To ensure the integrity of the purchased or synthesized 4-(furan-2-yl)piperidine hydrochloride, researchers must verify the following spectral markers:

  • ¹H NMR (DMSO-d₆): The furan protons typically appear as distinct signals: a doublet at ~7.4 ppm (C5-H), and multiplets around 6.3–6.4 ppm (C3-H, C4-H). The eight protons of the piperidine ring resonate in the region of δ 1.8–3.6 ppm due to chemical non-equivalence[5]. A broad singlet >9.0 ppm confirms the presence of the protonated amine (NH₂⁺)[5].

  • Mass Spectrometry (LC-MS): The mass spectrum will show a molecular ion peak at m/z 152 corresponding to [M+H]⁺ of the free base, as the HCl salt instantly dissociates under electrospray ionization (ESI) conditions[5].

Handling and Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture absorption.

  • Acid Sensitivity: While the HCl salt is stable in solid form, prolonged exposure of the free base to strong aqueous acids during downstream functionalization must be strictly avoided to prevent furan ring degradation[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19608470, 4-(Furan-2-yl)piperidine". PubChem. URL:[Link]

  • Srinivasan, R., & Narayana, B. (2012). "4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[7]dec-3-en-1-one Hydrochloride". Molbank, 2012(3), M776. URL:[Link]

Sources

Exploratory

Pharmacological Profiling of 4-(Furan-2-yl)piperidine HCl: A Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, 4-(Furan-2-yl)piperidine HCl (CAS 752965-76-7) is rarely evaluated as a standalone Active Pharmaceutical Ingredient (API). Instead, it operates as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, 4-(Furan-2-yl)piperidine HCl (CAS 752965-76-7) is rarely evaluated as a standalone Active Pharmaceutical Ingredient (API). Instead, it operates as a highly versatile, "privileged scaffold"[1]. As a Senior Application Scientist overseeing high-throughput screening and lead optimization campaigns, I approach this molecule as a foundational building block capable of generating diverse, highly selective pharmacological profiles when systematically functionalized.

The pharmacological utility of the furan-piperidine core stems from its unique physicochemical geometry:

  • The Piperidine Ring: Provides a basic nitrogen atom that is predominantly protonated at physiological pH. This cationic center is essential for forming critical salt bridges with conserved acidic residues (such as Asp3.32) within the orthosteric binding pockets of aminergic G-Protein Coupled Receptors (GPCRs)[2].

  • The Furan Ring: Acts as a bioisostere for phenyl rings but offers distinct advantages. The oxygen heteroatom serves as a localized hydrogen-bond acceptor, while the electron-rich aromatic system readily participates in π

    π stacking and π -cation interactions with target proteins[3]. Furthermore, scaffold jumping from a phenyl to a furan ring often reduces overall lipophilicity (LogP) slightly, improving aqueous solubility and altering metabolic liabilities[4].

Pharmacological Target Landscape

When the piperidine nitrogen is alkylated, acylated, or fused into larger architectures, the resulting derivatives exhibit potent activity across several distinct therapeutic targets.

Aminergic GPCRs (Dopaminergic & Serotonergic Systems)

The 4-arylpiperidine and 4-heteroarylpiperidine motifs are classical pharmacophores for Central Nervous System (CNS) targets[2][4]. Systematic in vivo and in vitro screening has demonstrated that N-alkylation (e.g., N-propyl or N-benzyl substitutions) of the furan-piperidine core yields potent ligands for Dopamine (D2/D4) and Serotonin (5-HT1A/5-HT2A) receptors[2][4]. These compounds typically act as antagonists or partial agonists, modulating the Gi/o signaling cascade to reduce intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling Ligand 4-(Furan-2-yl)piperidine Derivative Receptor Aminergic GPCR (e.g., D2, 5-HT1A) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Alpha Subunit Inhibition Outcome Decreased cAMP (Downstream Signaling) Effector->Outcome Signal Attenuation

Fig 1: Canonical Gi/o-coupled GPCR signaling pathway modulated by furan-piperidine agonists.

Nociceptin/Orphanin FQ (NOP) Receptors

Beyond classical monoamine receptors, the 4-heteroarylpiperidine scaffold has been heavily utilized in the discovery of non-peptide antagonists for the NOP receptor[5]. By attaching bicyclic cycloalkanobenzene moieties to the piperidine nitrogen, researchers have achieved sub-nanomolar binding affinities. Blockade of the NOP receptor presents a promising avenue for novel analgesics and antidepressants that bypass the addiction liabilities associated with classical mu-opioid receptor targeting[5].

Emerging Targets: STAT3 and NLRP3 Inflammasome

Recent scaffold-hopping strategies have expanded the utility of the furan-piperidine core into oncology and immunology[3]. By hybridizing natural products (such as tanshinone) with a furan-piperidine scaffold, researchers have developed potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) for Non-Small-Cell Lung Cancer (NSCLC), as well as inhibitors of the NLRP3 inflammasome[3]. The furan ring in these analogs forms crucial π -cation interactions with residues like Lys591 in STAT3, stabilizing the inhibitor-protein complex[3].

Quantitative Pharmacological Data

The following table synthesizes the representative binding affinities and efficacies of various 4-(Furan-2-yl)piperidine derivatives across key therapeutic targets.

Target Receptor / ProteinTherapeutic IndicationTypical Scaffold ModificationRepresentative Affinity / EfficacyReference
Dopamine D2/D4 Schizophrenia, Parkinson'sN-propyl, N-benzyl alkylation Ki​ : 10 - 50 nM[4]
Serotonin 5-HT1A Depression, AnxietyN-arylalkyl substitution Ki​ : 5 - 20 nM[2]
NOP Receptor Pain ManagementBicyclic cycloalkanobenzene Ki​ : < 10 nM[5]
STAT3 Non-Small Cell Lung CancerNaphthoquinone fusion Kd​ : ~8.30 µM[3]
NLRP3 Inflammasome Inflammatory DiseasesTanshinone hybrid IC50​ : ~0.065 µM[3]

Validated Experimental Workflows

To accurately profile the pharmacological behavior of synthesized 4-(Furan-2-yl)piperidine derivatives, a self-validating in vitro assay system is required. Below is my standardized protocol for determining GPCR binding affinity via Radioligand Competition Assay, explicitly detailing the causality behind each methodological choice.

Profiling_Workflow cluster_0 Phase 1: Scaffold Diversification cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Lead Selection N1 4-(Furan-2-yl)piperidine HCl N2 N-Alkylation / Amidation N1->N2 Synthetic modification N3 Radioligand Binding (Ki) N2->N3 Affinity screening N4 Functional Assays (cAMP/Ca2+) N2->N4 Efficacy screening N5 ADME-Tox & Selectivity N3->N5 N4->N5

Fig 2: End-to-end pharmacological profiling workflow for 4-(Furan-2-yl)piperidine derivatives.

Step-by-Step Protocol: Radioligand Binding Assay (GPCR Affinity)

Step 1: Cell Membrane Preparation

  • Procedure: Harvest HEK293 cells expressing the target GPCR (e.g., 5-HT1A) in a hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail. Homogenize the suspension and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Causality: Hypotonic lysis induces osmotic swelling and cellular rupture, while high-speed ultracentrifugation isolates the lipid membrane fraction containing the receptors. The inclusion of protease inhibitors is critical; without them, endogenous proteases will cleave the extracellular loops of the GPCRs, artificially lowering the apparent binding affinity of the test ligands.

Step 2: Ligand Incubation

  • Procedure: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [³H]-8-OH-DPAT) and varying concentrations of the furan-piperidine test compound. Incubate for 60 minutes at 25°C.

  • Causality: The addition of 10 mM MgCl2 stabilizes the high-affinity, G-protein-coupled state of the receptor. A 25°C incubation temperature is deliberately chosen to ensure the competitive binding reaction reaches thermodynamic equilibrium without accelerating the thermal degradation or desensitization of the receptor complex.

Step 3: Rapid Filtration & Washing

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Causality: Furan-piperidine derivatives are highly lipophilic and prone to non-specific binding to plastic and glass surfaces. Pre-soaking the filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise. The use of ice-cold wash buffer kinetically traps the bound radioligand by minimizing the dissociation rate ( koff​ ) during the washing phase.

Step 4: Data Analysis

  • Procedure: Extract radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: Reporting raw IC50​ values is flawed because they are dependent on the specific radioligand concentration used in the assay. The Cheng-Prusoff correction normalizes the data against the radioligand's inherent affinity ( Kd​ ), providing a true, universally comparable measure of the furan-piperidine derivative's affinity.

References

  • PubMed (NIH). Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach. Retrieved from:[Link]

  • PubMed (NIH). Discovery of small-molecule nonpeptide antagonists of nociceptin/orphanin FQ receptor: The studies of design, synthesis, and structure-activity relationships for (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives. Retrieved from: [Link]

  • MDPI. Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Retrieved from: [Link]

  • PubMed (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from:[Link]

  • MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from: [Link]

Sources

Foundational

The Furan Scaffold in Medicinal Chemistry: Optimizing Drug-Receptor Interactions and Mitigating Metabolic Liabilities

Executive Summary The furan ring—a five-membered aromatic heterocycle containing an oxygen atom—is a privileged structural motif in modern drug discovery[1]. Frequently employed as a bioisostere for phenyl and thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing an oxygen atom—is a privileged structural motif in modern drug discovery[1]. Frequently employed as a bioisostere for phenyl and thiophene rings, the furan moiety offers a unique combination of steric compactness and electronic versatility. It can simultaneously act as a hydrogen-bond acceptor and participate in π

π stacking, fundamentally altering drug-receptor residence times and binding affinities[1][2].

However, the integration of furan into a pharmacophore is a double-edged sword. While it optimizes target engagement, its electron-rich nature makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to the generation of reactive, toxic intermediates[3]. This technical whitepaper dissects the physicochemical dynamics of furan-receptor interactions and provides field-proven, self-validating experimental protocols to harness its therapeutic potential while screening out metabolic liabilities.

Physicochemical Profiling: Furan as a Bioisostere

To rationally design furan-containing therapeutics, one must understand how its fundamental properties deviate from classical isosteres like thiophene and phenyl rings. The high electronegativity of the oxygen atom restricts the delocalization of its lone pairs, rendering furan less aromatic than thiophene, yet highly polarized[4][5].

Quantitative Comparison of Isosteric Scaffolds

The following table summarizes the physicochemical and structural impacts of substituting a phenyl or thiophene ring with a furan moiety[4][5]:

PropertyPhenyl RingThiophene RingFuran RingImpact on Drug DesignHeteroatom ElectronegativityN/ASulfur (2.58)Oxygen (3.44)Furan provides stronger, highly directional hydrogen-bond acceptor capabilities.Lipophilicity (LogP)BaselineHigherLowerFuran reduces overall lipophilicity compared to thiophene, aiding aqueous solubility.Aromaticity (Resonance)HighModerateLowFuran's lower aromaticity increases its reactivity, impacting metabolic stability.Torsional Angle & PlanarityBaselineLarger anglesSmaller anglesFuran induces better molecular planarity and shorter π π stacking distances.Metabolic StabilityHighModerate to HighLow to ModerateFuran is highly susceptible to CYP-mediated epoxidation and ring-opening.

Spatial and Electronic Dynamics of Furan-Receptor Binding

The substitution of a furan ring into a drug candidate often yields profound changes in target affinity. The oxygen atom acts as a localized dipole, engaging in critical hydrogen bonding with hydrogen donor residues (e.g., serine, threonine, or backbone amides) within the receptor pocket[1][2]. Furthermore, because the oxygen atom is smaller than the sulfur atom in thiophene, furan-containing molecules typically exhibit smaller torsional angles. This enhanced molecular planarity allows the drug to slide into narrower, more restricted hydrophobic clefts, optimizing van der Waals contacts and shortening the distance required for effective π

π stacking with aromatic receptor residues[5].

G N1 Furan Scaffold (Bioisostere) N2 Oxygen Heteroatom (H-Bond Acceptor) N1->N2 Structural Feature N3 Aromatic System (π-π Stacking) N1->N3 Structural Feature N5 CYP450 Oxidation (CYP2E1) N1->N5 Metabolic Liability N4 Target Receptor Binding Pocket N2->N4 Enhances Affinity N3->N4 Hydrophobic Fit N6 cis-2-butene-1,4-dial (Reactive Metabolite) N5->N6 Epoxidation & Ring Opening

Logical mapping of furan structural features to receptor binding and metabolic pathways.

The Metabolic Double-Edged Sword: CYP450 Oxidation

The primary limitation of the furan scaffold is its potential for idiosyncratic toxicity. In the liver, furan rings are rapidly oxidized by Cytochrome P450 enzymes, predominantly CYP2E1[3]. This oxidation typically proceeds via an epoxidation pathway, followed by rapid ring-opening to yield cis-2-butene-1,4-dial (BDA)[6].

BDA is a highly reactive α , β -unsaturated dialdehyde. It acts as a potent electrophile, rapidly cross-linking with nucleophilic residues (such as the thiol groups of cysteine or primary amines of lysine) on critical cellular proteins and nucleic acids[3][6]. This covalent modification disrupts protein folding and function, triggering hepatotoxicity. Therefore, identifying this metabolic liability early in the lead optimization phase is absolutely critical.

Self-Validating Experimental Protocols

To engineer safe and effective furan-containing drugs, scientists must employ rigorous, self-validating assays. Below are two foundational protocols designed to assess both the efficacy (receptor binding) and safety (reactive metabolite formation) of furan derivatives.

Protocol A: Assessing Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: Equilibrium affinity ( Kd​ ) alone is insufficient to evaluate a furan bioisostere. Because the furan oxygen introduces directional hydrogen bonding, it often alters the association ( kon​ ) and dissociation ( koff​ ) rates. SPR provides real-time, label-free kinetic data. To ensure a self-validating system, a reference channel (without immobilized receptor) is run simultaneously to subtract bulk refractive index shifts and non-specific binding, ensuring the resulting sensogram isolates the true drug-receptor interaction.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target receptor onto a CM5 sensor chip via standard amine coupling. Leave an adjacent flow cell unmodified to serve as the reference channel.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1x to 10x the estimated Kd​ ) of the furan-containing drug candidate in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Injection & Association: Inject the analyte across both the active and reference flow cells at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Monitor the association phase for 60–120 seconds.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 300–600 seconds.

  • Data Processing: Subtract the reference channel signal from the active channel signal (double-referencing). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Reactive Metabolite Assessment via Isotopic GSH Trapping

Causality & Rationale: Reactive metabolites like BDA are too transient to detect directly. Glutathione (GSH) acts as a surrogate nucleophile, trapping BDA to form stable thiol-substituted pyrrole adducts[6]. Because biological matrices (microsomes) generate massive background noise in mass spectrometry, this protocol utilizes a 1:1 mixture of unlabeled and stable-isotope labeled GSH. This creates a self-validating internal signature: any true reactive metabolite adduct will appear as a perfect 1:1 isotopic doublet separated by a specific mass difference, mathematically eliminating false positives[7].

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL tube, combine human liver microsomes (HLM, 1 mg/mL protein), the furan test compound (10 µM), and a 1:1 molar ratio of unlabeled GSH and stable-labeled GSH (e.g., GSH- 13C2​,15N ) at a final concentration of 5 mM.

  • Activation: Initiate the reaction by adding NADPH (1 mM final concentration) to activate the CYP450 enzymes (specifically CYP2E1)[3].

  • Incubation & Quenching: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject the sample into a UPLC system coupled to a high-resolution mass spectrometer (HRMS). Acquire data in both positive and negative ion modes using MSE (data-independent acquisition).

  • Data Mining: Utilize post-acquisition software to filter for the specific mass difference of the isotopic doublet (e.g., +3.007 Da). Confirm the structure of the BDA-GSH pyrrole adduct via MS/MS fragmentation patterns[7].

G S1 1. Microsomal Incubation (Test Cmpd + HLM + NADPH) S2 2. CYP450 Activation (BDA Formation) S1->S2 S3 3. GSH Trapping (1:1 Labeled/Unlabeled) S2->S3 Nucleophilic Attack S4 4. LC-MS/MS Analysis (Isotopic Doublet) S3->S4 Quenching S5 5. Structural Confirmation (Pyrrole Adduct) S4->S5 Data Mining

Self-validating workflow for trapping reactive furan metabolites using isotopic GSH doublets.

Conclusion

The furan moiety remains a highly versatile and powerful tool in the medicinal chemist's arsenal. Its unique electronic profile allows for the precise tuning of drug-receptor interactions, often yielding superior binding kinetics compared to traditional phenyl or thiophene rings. However, the inherent risk of CYP2E1-mediated bioactivation to toxic dialdehydes necessitates rigorous, early-stage screening. By implementing self-validating protocols like isotopic GSH trapping, researchers can confidently navigate the structure-activity relationships of furan derivatives, separating potent therapeutics from metabolic liabilities.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Oriental Journal of Chemistry[Link]

  • Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial PubMed / NIH[Link]

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes PubMed / NIH[Link]

  • Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions Evotec [Link]

  • Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals PMC / NIH[Link]

Sources

Exploratory

Strategic Pharmacophore Mapping: Potential Therapeutic Targets for 4-(Furan-2-yl)piperidine Hydrochloride

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Discovery Executive Summary: The Furan-Piperidine Axis In modern medicinal chemistry, the fusion of privileged scaffolds is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Discovery

Executive Summary: The Furan-Piperidine Axis

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating novel chemical entities with tuned polypharmacology. 4-(Furan-2-yl)piperidine hydrochloride (CAS 198334-36-0) represents a highly versatile hybrid building block. It marries the piperidine ring —a saturated, nitrogen-containing six-membered heterocycle ubiquitous in central nervous system (CNS) therapeutics[1]—with a furan ring , a five-membered aromatic oxygen heterocycle known for its bioisosteric properties and distinct electronic profile[2].

As an application scientist overseeing hit-to-lead optimization, I approach this molecule not as a finished drug, but as a foundational pharmacophore. The piperidine nitrogen, protonated at physiological pH (hence the hydrochloride salt), serves as an essential anchor for cation- π or salt-bridge interactions within target binding pockets. Simultaneously, the furan moiety acts as a hydrogen-bond acceptor and modulates the molecule's lipophilicity and steric bulk, often enhancing metabolic stability and receptor selectivity compared to simple phenyl analogs[2].

This whitepaper delineates the primary therapeutic targets for derivatives of the 4-(furan-2-yl)piperidine scaffold, supported by quantitative data, mechanistic rationales, and self-validating experimental protocols.

Mechanistic Rationale and Target Landscape

The therapeutic utility of 4-(furan-2-yl)piperidine derivatives spans three primary domains: Neurological/CNS targets, Inflammatory pathways, and Oncology.

Central Nervous System (CNS) Targets: Cholinesterases and GPCRs

Piperidine derivatives are foundational to CNS pharmacology, present in over twenty classes of pharmaceuticals including analgesics and antipsychotics[3]. The basicity of the piperidine ring allows it to mimic endogenous neurotransmitters like acetylcholine and dopamine.

  • Acetylcholinesterase (AChE): The piperidine moiety is the critical pharmacophore in AChE inhibitors like Donepezil[3]. When functionalized with a furan ring, the hybrid molecule can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The protonated piperidine nitrogen binds the catalytic triad, while the furan ring engages in π−π stacking with aromatic residues (e.g., Trp286) in the PAS, effectively blocking substrate entry.

  • Opioid and Sigma ( σ1 ) Receptors: Piperidine is the core of fentanyl and haloperidol[1][3]. Furan-piperidine hybrids are actively investigated for dual μ -opioid agonist/ σ1 antagonist activity, aiming to provide potent neuropathic pain relief while mitigating the respiratory depression and tolerance associated with traditional opioids[1].

CNS_Pathway A 4-(Furan-2-yl)piperidine Scaffold B AChE Catalytic Site (Cation-π Binding) A->B Piperidine N+ C AChE Peripheral Site (π-π Stacking) A->C Furan Oxygen D Inhibition of Acetylcholine Hydrolysis B->D C->D E Enhanced Cholinergic Neurotransmission D->E Synaptic Accumulation

Fig 1: Dual-site binding mechanism of furan-piperidine hybrids in AChE inhibition.

Inflammatory Pathways: ST2 Receptor and Protease Inhibition

Furan-based compounds exhibit profound anti-inflammatory and antioxidant properties[2][4]. Recent structure-activity relationship (SAR) studies highlight that substituting a furan core with a piperidine ring significantly improves anti-inflammatory efficacy[4].

  • ST2 Receptor Inhibition: In the context of graft-versus-host disease (GVHD) and severe inflammation, the ST2 receptor (a member of the IL-1 receptor family) is a high-value target. The inclusion of a piperidine ring attached to a furan-based core structure has been shown to improve inhibitory activity against the ST2 receptor, driving IC50 values into the low micromolar range[4].

  • Anti-tryptic and Antioxidant Activity: Piperidine-furan hybrids demonstrate the ability to scavenge reactive oxygen species (ROS) and inhibit protein denaturation, which are critical events in the inflammatory cascade[4].

Oncology: Kinase Inhibition (Akt1)

Furan-piperidine derivatives, particularly furan-pyrazole piperidines, have demonstrated potent antiproliferative effects against human ovarian carcinoma (OVCAR-8) and colon cancer (HCT116) cell lines[4]. Quantitative SAR (QSAR) models indicate that the piperidine moiety is essential for anchoring the molecule within the ATP-binding cleft of the Akt1 kinase , a critical node in the PI3K/Akt/mTOR survival pathway[4].

Quantitative Data: Comparative Efficacy

To ground these claims in empirical data, we must look at the quantitative performance of piperidine-furan hybrids in standardized biochemical assays. The following table summarizes the in vitro biological activities of a characterized piperidine-furan hybrid (Compound H2) against standard anti-inflammatory therapeutics[4].

Table 1: In Vitro Antioxidant and Anti-inflammatory Profile of Piperidine-Furan Hybrids

Compound / StandardHPSA IC50 (µg/mL)IAD IC50 (µg/mL)MChA IC50 (µg/mL)ATA IC50 (µg/mL)
Piperidine-Furan Hybrid (H2) 14.18 ± 0.61104.58 ± 2.6512.87 ± 0.4460.10 ± 8.16
Ketoprofen (Standard) N/A126.58 ± 5.00N/A720.57 ± 19.78

Data definitions: HPSA (Hydrogen Peroxide Scavenging Activity); IAD (Inhibition of Albumin Denaturation); MChA (Metal Chelating Activity); ATA (Anti-tryptic Activity).

Application Scientist Insight: The causality behind the superior Anti-tryptic Activity (ATA) of the piperidine-furan hybrid (60.10 µg/mL vs Ketoprofen's 720.57 µg/mL) lies in the basicity of the piperidine ring. Trypsin-like proteases possess highly acidic S1 specificity pockets (containing Asp189). The protonated piperidine nitrogen forms a highly stable salt bridge with this aspartate residue, a mechanism unavailable to the acidic structure of ketoprofen.

Self-Validating Experimental Protocols

Trust in preclinical drug discovery is built on rigorous, self-validating assay design. Below are the definitive step-by-step methodologies for validating 4-(furan-2-yl)piperidine derivatives against their primary targets.

Protocol A: High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)

Purpose: To quantify the binding affinity (IC50) of the piperidine scaffold to the AChE catalytic site. We utilize Ellman's reagent (DTNB) because it provides a rapid, continuous colorimetric readout of thiocholine production, allowing for precise Michaelis-Menten kinetic analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 4-(Furan-2-yl)piperidine derivative in DMSO to create a 10 mM stock, then perform serial dilutions in the buffer (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme & Substrate: Prepare Electrophorus electricus AChE (0.03 U/mL) and Acetylthiocholine iodide (ATCI, 15 mM) in the phosphate buffer.

  • Chromogen: Prepare 3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Incubation: In a 96-well microplate, add 50 µL of the compound dilution, 50 µL of DTNB, and 50 µL of AChE. Incubate at 25°C for 10 minutes to allow for equilibrium binding of the piperidine derivative to the enzyme.

  • Reaction Initiation: Add 50 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Donepezil (validates assay sensitivity).

    • Blank: Buffer + DTNB + ATCI (corrects for spontaneous non-enzymatic hydrolysis of the substrate).

Protocol B: Anti-Tryptic Activity (ATA) Assay

Purpose: To validate the anti-inflammatory protease-inhibition potential of the furan-piperidine hybrid.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.06 mg/mL trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of the test compound (various concentrations).

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 1.0 mL of 0.8% (w/v) casein (substrate). Incubate for an additional 20 minutes.

  • Termination: Halt the reaction by adding 2.0 mL of 70% perchloric acid. The acid precipitates undigested casein.

  • Centrifugation & Readout: Centrifuge at 3000 rpm for 10 minutes. Extract the supernatant and measure absorbance at 210 nm against a buffer blank.

  • Data Analysis: Calculate % inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Assay_Workflow S1 Compound Library Prep (Serial Dilution in DMSO) S2 Target Incubation (AChE / Trypsin / Akt1) S1->S2 S3 Substrate Addition & Reaction Initiation S2->S3 S4 Kinetic Readout (Absorbance/Fluorescence) S3->S4 S5 Data Normalization & IC50 Calculation S4->S5

Fig 2: Standardized high-throughput screening workflow for hit validation and IC50 determination.

Conclusion

4-(Furan-2-yl)piperidine hydrochloride is not merely a chemical curiosity; it is a highly programmable pharmacophore. By leveraging the basicity and hydrogen-bonding capacity of the piperidine ring alongside the bioisosteric and electronic properties of the furan ring, medicinal chemists can direct this scaffold toward diverse therapeutic targets. Whether optimizing for AChE inhibition in neurodegeneration, ST2 receptor antagonism in inflammation, or Akt1 inhibition in oncology, the furan-piperidine axis provides a robust foundation for next-generation drug discovery.

References

  • MDPI Encyclopedia. "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub, 2023. Available at: [Link]

  • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC Articles, 2023. Available at:[Link]

  • Oriental Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental J Chem, 2023. Available at: [Link]

  • University of California, Berkeley. "Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization." College of Chemistry, 2019. Available at:[Link]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Furan-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the furan-piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the furan-piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide, designed for the discerning scientific audience, moves beyond a superficial overview to provide an in-depth exploration of the core mechanisms of action that underpin the therapeutic potential of these versatile derivatives. We will dissect the molecular interactions and cellular signaling pathways modulated by these compounds, offering a foundational understanding for researchers engaged in the design and development of novel therapeutics.

Section 1: The Anti-Inflammatory Paradigm: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

Furan-piperidine derivatives have demonstrated significant promise as anti-inflammatory agents, often exhibiting a multi-pronged approach to quelling the inflammatory cascade. A key mechanism involves the dual inhibition of two critical enzyme families: cyclooxygenase (COX) and lipoxygenase (LOX).

The Rationale for Dual Inhibition

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes, which can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform. A more targeted approach, focusing on the inducible COX-2 isoform, has been a significant advancement. However, the inflammatory process is not solely dependent on prostaglandins produced by COX enzymes. Leukotrienes, synthesized via the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways, are also potent inflammatory mediators. By simultaneously inhibiting both COX and LOX pathways, furan-piperidine derivatives can achieve a broader and potentially more potent anti-inflammatory effect with a potentially improved safety profile. Some furanone derivatives have been identified as promising anti-inflammatory agents with dual COX-2/15-LOX inhibition activities.[1][2]

Molecular Mechanism of COX-2/15-LOX Inhibition

The inhibitory activity of furan-piperidine derivatives against COX-2 and 15-LOX is attributed to their specific binding to the active sites of these enzymes. The furan ring, with its electron-rich nature, and the piperidine moiety, which can be functionalized to modulate lipophilicity and hydrogen bonding, are crucial for this interaction. Molecular docking studies suggest that these derivatives can form stable interactions with key amino acid residues within the catalytic domains of both enzymes, thereby preventing the binding of the natural substrate, arachidonic acid.

Downstream Effects: Suppression of Pro-Inflammatory Cytokines

Beyond direct enzyme inhibition, furan-piperidine derivatives have been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3] This suppression is likely a downstream consequence of inhibiting the production of prostaglandins and leukotrienes, which are known to induce the expression of these cytokines.

Experimental Protocol: In Vitro 15-LOX Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of furan-piperidine derivatives against 15-lipoxygenase.

Principle: The assay measures the conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which absorbs light at 234 nm. A decrease in the rate of absorbance increase in the presence of the test compound indicates enzyme inhibition.[1]

Materials:

  • Soybean 15-Lipoxygenase (15-LO) enzyme solution (e.g., 10,000 U/mL in 0.2 M borate buffer, pH 9.0).

  • Linoleic acid substrate solution (250 µM in borate buffer).

  • Test furan-piperidine derivatives dissolved in DMSO.

  • 0.2 M Borate buffer, pH 9.0.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Enzyme Preparation: Prepare a working solution of 15-LO in borate buffer. Keep the enzyme solution on ice.

  • Reaction Mixture Preparation:

    • Control: To a cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.

    • Inhibitor: To separate cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the test compound solution (at various concentrations).

  • Pre-incubation: Incubate the cuvettes for 5 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 500 µL of the linoleic acid substrate solution to each cuvette.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Section 2: The Anticancer Arsenal: Targeting Key Signaling Pathways

The anticancer properties of furan-piperidine derivatives are multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4] Furan-piperidine derivatives have been identified as potent inhibitors of this pathway.

Mechanism of Inhibition: Certain furan derivatives have been shown to exhibit their antiproliferative activity by promoting the activity of the tumor suppressor protein, PTEN.[5] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity. By activating PTEN, these compounds effectively reduce the levels of PIP3, leading to decreased recruitment and activation of Akt. This, in turn, suppresses the downstream pro-survival and proliferative signals mediated by Akt. Furthermore, this can also lead to the suppression of the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[5]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol details the methodology for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in cancer cells treated with furan-piperidine derivatives.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., Akt), the effect of a compound on its activation state can be determined.

Materials:

  • Cancer cell line of interest.

  • Furan-piperidine test compounds.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-PI3K).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • ECL substrate and imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cancer cells to ~70-80% confluency.

    • Treat cells with the furan-piperidine derivative at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total Akt).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Several furan- and furopyrimidine-based derivatives have been identified as potent inhibitors of VEGFR-2.[6][7]

Mechanism of Inhibition: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2. This binding prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. The furan moiety often plays a crucial role in anchoring the molecule within the ATP-binding pocket of the receptor.

Quantitative Data on VEGFR-2 Inhibition:

Compound IDDescriptionIC50 (nM)Source
4c Furo[2,3-d]pyrimidine derivative57.1[6][7]
7b Furan derivative42.5[6][7]
7c Furan derivative52.5[6][7]
Sorafenib Reference Drug41.1[6][7]
Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Furan-piperidine derivatives have been shown to induce apoptosis in various cancer cell lines.[8] This is often accompanied by cell cycle arrest, typically at the G2/M phase, which prevents the cancer cells from dividing.[8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of furan-piperidine derivatives on the cell cycle distribution of cancer cells.

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content of the cell. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest.

  • Furan-piperidine test compounds.

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cancer cells with the furan-piperidine derivative as described in the Western blot protocol.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Section 3: Modulating the Central Nervous System: Interaction with Opioid Receptors

The piperidine moiety is a well-known pharmacophore in many centrally acting drugs. Furan-piperidine derivatives have shown potential as analgesics and CNS depressants, primarily through their interaction with opioid receptors.

Mu-Opioid Receptor Agonism

The analgesic effects of many opioids are mediated through the activation of the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Furan-substituted analogues of known MOR agonists have been synthesized and shown to be potent activators of this receptor.[3]

Biased Agonism: A particularly interesting aspect of some of these derivatives is their ability to act as "biased agonists."[9] Classical MOR agonists activate both the G protein signaling pathway, which is responsible for analgesia, and the β-arrestin pathway, which is associated with many of the undesirable side effects such as respiratory depression and tolerance.[9][10] Biased agonists preferentially activate the G protein pathway, offering the potential for potent analgesia with a reduced side-effect profile.

Signaling Pathway Diagram: Biased Agonism at the Mu-Opioid Receptor

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_Protein G Protein (Gαi/o) MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Reduced Recruitment FuranPiperidine Furan-Piperidine (Biased Agonist) FuranPiperidine->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects Mediates

Caption: Biased agonism of a furan-piperidine derivative at the mu-opioid receptor.

Section 4: Immunomodulation through ST2 Receptor Antagonism

The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand, IL-33, play a crucial role in the regulation of immune responses, particularly in T-helper 2 (Th2) cell-mediated immunity. Dysregulation of the ST2/IL-33 axis is implicated in various inflammatory and autoimmune diseases, including graft-versus-host disease (GVHD).[11]

Mechanism of ST2 Inhibition

Furan-piperidine derivatives have been developed as small-molecule inhibitors of the ST2 receptor.[12] These compounds act by blocking the protein-protein interaction between ST2 and IL-33.[13][14] By preventing this interaction, the furan-piperidine derivatives inhibit the downstream signaling cascade that leads to the activation of pro-inflammatory pathways.

Cellular Effects of ST2 Inhibition

In the context of GVHD, the inhibition of the ST2/IL-33 interaction by these compounds has been shown to have several beneficial effects:

  • Decreased proliferation of CD4+ and CD8+ T cells: These are the primary effector cells that mediate the inflammatory damage in GVHD.[12]

  • Increased population of regulatory T cells (Tregs): Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.[12]

Quantitative Data on ST2 Inhibition:

Compound IDDescriptionIC50 (µM)Source
4d 3-piperidine substitution5-7[15]
iST2-1 Initial lead compound46.65[12]
14e Optimized derivative6[12]
14f Optimized derivative6[12]

Experimental Protocol: AlphaLISA Assay for ST2/IL-33 Inhibition

This protocol provides a method for quantifying the inhibition of the ST2 and IL-33 protein-protein interaction using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle: AlphaLISA is a bead-based immunoassay. In this assay, one protein (e.g., His-tagged IL-33) is captured by acceptor beads, and the other protein (e.g., biotinylated ST2) is captured by streptavidin-coated donor beads. When the two proteins interact, the beads are brought into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which travels to the acceptor beads, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • Recombinant human ST2 protein.

  • His-tagged IL-33.

  • AlphaLISA anti-His-tag acceptor beads.

  • Streptavidin-coated donor beads.

  • Furan-piperidine test compounds.

  • Assay buffer.

  • 384-well microplate.

  • Plate reader capable of AlphaLISA detection.

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations, ST2 protein, and His-tagged IL-33 in assay buffer.

  • Incubation: Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.

  • Bead Addition: Add the anti-His-tag acceptor beads and streptavidin-coated donor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.

  • Detection: Read the plate on an EnVision plate reader or a similar instrument.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

The furan-piperidine scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. This guide has provided a detailed examination of their roles in modulating key biological pathways involved in inflammation, cancer, and central nervous system disorders. The ability of these derivatives to engage in dual-target inhibition, biased agonism, and the disruption of protein-protein interactions underscores the sophistication of their molecular pharmacology. A thorough understanding of these mechanisms, supported by robust experimental validation, is paramount for the continued advancement of furan-piperidine derivatives from promising lead compounds to clinically effective therapeutics.

References

  • Yuan, X., Jiang, H., Fu, D., Robida, A., Rajanayake, K., Yuan, H., Wen, B., Sun, D., Watch, B. T., Chinnaswamy, K., Stuckey, J. A., Paczesny, S., Rech, J. C., & Yang, C.-Y. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Abdel-Maksoud, M. S. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(17), 14833–14845. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Formulation of 15-LOX-1 Inhibitors for Intravenous Administration. BenchChem.
  • Paczesny, S., & Yang, C.-Y. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

  • Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Abdel-Maksoud, M. S. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(17), 14833–14845. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem.
  • ResearchGate. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, M., & El-Zahabi, H. S. A. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977–986. [Link]

  • Bio-protocol. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Bio-protocol. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2018). Cancer, piperine, and piperidine: A comprehensive review on molecular mechanisms and therapeutic perspectives. Drug and Chemical Toxicology, 41(1), 1–11. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment. BenchChem.
  • El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, M. S., Naguib, B. H., & Abdel-Maksoud, M. S. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 24460. [Link]

  • ResearchGate. (2021, May 7). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Retrieved from [Link]

  • MDPI. (2024, June 21). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Lab. Retrieved from [Link]

  • Frontiers. (2025, June 23). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. NIH. Retrieved from [Link]

  • PubMed. (2022, October 1). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, June 5). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. ResearchGate. Retrieved from [Link]

  • Yang, C.-Y., & Paczesny, S. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Omega, 7(41), 36293–36302. [Link]

  • National Institutes of Health. (2022, January 15). Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations. NIH. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. NIH. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(Furan-2-yl)piperidine Hydrochloride as a Versatile Synthetic Building Block

Executive Overview 4-(Furan-2-yl)piperidine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. It merges two key pharmacophores: the piperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-(Furan-2-yl)piperidine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. It merges two key pharmacophores: the piperidine ring, a saturated nitrogen heterocycle prevalent in numerous approved drugs, and the furan ring, an aromatic system known for its diverse biological activities and utility as a synthetic handle.[1][2] This combination offers a unique scaffold for creating structurally complex molecules with potential therapeutic applications. The hydrochloride salt form ensures stability and enhances shelf-life, making it a reliable starting material for multi-step syntheses.

This guide provides an in-depth exploration of 4-(Furan-2-yl)piperidine hydrochloride, moving from its fundamental properties and reactivity to detailed, field-proven protocols for its application in key synthetic transformations. The focus is on providing not just procedural steps, but the underlying chemical logic to empower researchers in drug discovery and development.

Compound Profile & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount before any synthetic work is undertaken.

Chemical & Physical Properties
PropertyValue
Chemical Name 4-(Furan-2-yl)piperidine hydrochloride
Synonym(s) 4-(2-Furyl)piperidine hydrochloride
CAS Number 752965-76-7 (Free Base)
Molecular Formula C₉H₁₃NO · HCl
Molecular Weight 187.67 g/mol
Appearance Typically an off-white to white solid or powder.
Solubility Soluble in water, methanol; sparingly soluble in other polar organic solvents.
Spectroscopic Data

While a definitive spectrum for the hydrochloride salt is not publicly available, ¹H and ¹³C NMR spectroscopy are primary methods for identity confirmation.

  • ¹H NMR: Expect characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range) and the piperidine ring protons (more aliphatic, δ 1.5-3.5 ppm range). The N-H proton of the hydrochloride salt may be broad and its chemical shift solvent-dependent.

  • ¹³C NMR: Signals corresponding to the four unique carbons of the furan ring and the three unique carbons of the piperidine ring are expected.

  • Mass Spectrometry: For the free base, the expected [M+H]⁺ ion is at m/z 152.1070.[3]

Trustworthiness Note: Researchers should always acquire and interpret their own analytical data (e.g., NMR, MS, IR) to confirm the identity and purity of the starting material before use.

Safety, Storage, and Handling

4-(Furan-2-yl)piperidine hydrochloride and its free base are classified as hazardous. Adherence to strict safety protocols is mandatory.

Hazard CategoryGHS Classification & Precautionary Statements
Pictograms GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE):

  • Eyes/Face: Wear tightly fitting safety goggles and a face shield.[5][6]

  • Skin: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[6]

  • Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced, especially when handling the powder.[7]

Storage & Handling:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The compound may be light-sensitive; store away from direct light.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture.

  • Ground and bond containers when transferring material to prevent static discharge.[8]

Reactivity and Mechanistic Considerations

The synthetic utility of this building block stems from the distinct reactivity of its two core components: the piperidine nitrogen and the furan ring. The hydrochloride form imposes an essential first step for most transformations.

G cluster_0 Synthetic Pathways start 4-(Furan-2-yl)piperidine HCl (Stable, Solid) base Neutralization with Base (e.g., Et3N, DIPEA, K2CO3) in an appropriate solvent start->base Initial Activation Step freebase 4-(Furan-2-yl)piperidine (Free Base) (Nucleophilic, In-situ) base->freebase n_func N-Functionalization (Acylation, Alkylation, etc.) freebase->n_func Primary Reaction Site furan_react Furan Ring Chemistry (e.g., Electrophilic Substitution) freebase->furan_react Secondary Reactivity

Caption: General workflow for activating and using the building block.
  • The Piperidine Nitrogen: As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic. To engage in reactions like N-acylation, N-alkylation, or reductive amination, it must first be deprotonated to its free base form. The choice of base is critical and depends on the subsequent reaction's sensitivity to acids and bases. Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common as they scavenge the HCl without introducing other reactive species. Inorganic bases like K₂CO₃ can also be used, particularly in polar aprotic solvents.

  • The Furan Ring: Furan is an electron-rich aromatic heterocycle. While it can participate in electrophilic aromatic substitution, it is also prone to degradation under strongly acidic conditions.[9] Its diene character allows it to participate in Diels-Alder reactions. The C-H bonds, particularly at the 5-position, can be activated for metallation and subsequent cross-coupling reactions, expanding its synthetic potential.

Core Synthetic Protocols

The following protocols are representative of the most common and effective uses of 4-(Furan-2-yl)piperidine hydrochloride in synthesis.

Protocol 1: General N-Acylation / N-Sulfonylation

This procedure is fundamental for creating amide and sulfonamide linkages, which are cornerstones of medicinal chemistry. This protocol is adapted from the synthesis of benzimidazole derivatives, demonstrating its robustness.[10]

G cluster_reactants Reactants cluster_conditions Conditions A 4-(Furan-2-yl)piperidine HCl C Base (e.g., Et3N, 2-3 eq.) Solvent (e.g., THF, DCM) 0 °C to Room Temp, 2-4 h A->C B R-COCl or R-SO2Cl (1.0 - 1.2 eq.) B->C product N-Acyl/Sulfonyl Product C->product Forms Amide/Sulfonamide

Caption: Workflow for a typical N-Acylation or N-Sulfonylation reaction.

Methodology:

  • Reaction Setup: To a round-bottom flask charged with 4-(Furan-2-yl)piperidine hydrochloride (1.0 eq.), add a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the resulting suspension for 10-15 minutes to cool to 0 °C.

  • Base Addition: Add a tertiary amine base, such as triethylamine (2.5 eq.), dropwise to the suspension. Stir for 20-30 minutes at 0 °C. The mixture should become a clear solution as the free base is formed.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.), either neat or as a solution in the reaction solvent, to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction with the addition of water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-functionalized product.[10]

Causality Insight: Using a non-nucleophilic base like triethylamine is crucial. It neutralizes the HCl salt and the HCl generated during the acylation reaction without competing with the piperidine nitrogen for the electrophile. Cooling to 0 °C controls the initial exothermic reaction between the amine and the highly reactive acyl chloride.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While often used as a product of coupling reactions, the furan scaffold can be further elaborated. This protocol provides a general method for C-C bond formation at the furan ring, typically at the 5-position after lithiation and borylation, or if starting from a halogenated furan-piperidine derivative. This method is based on standard, well-established Suzuki-Miyaura conditions.[2][11]

Methodology (for a hypothetical 5-bromo-2-(piperidin-4-yl)furan starting material):

  • Reaction Setup: In a round-bottom flask, combine the 5-bromo-2-(piperidin-4-yl)furan derivative (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (3:1:1).[11]

  • Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography.

Expertise Note: The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The conditions provided are a robust starting point, but optimization may be required for specific substrates.

Application Example: Multi-step Synthesis of a Benzimidazole-Based Antimicrobial Agent

This workflow illustrates how 4-(Furan-2-yl)piperidine hydrochloride serves as a key intermediate in the synthesis of biologically active molecules, as reported in the literature.[10]

G A tert-Butyl 4-((2-nitrophenyl)amino) piperidine-1-carboxylate B tert-Butyl 4-((2-aminophenyl)amino) piperidine-1-carboxylate A->B Reduction (e.g., Na2S2O4) C tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl) piperidine-1-carboxylate B->C Reductive Cyclization with 2-Furaldehyde D 4-(Furan-2-yl)piperidine Derivative (Free Base of Target Intermediate) C->D Boc Deprotection (e.g., HCl) E Final Coupled Products (Amides, Sulfonamides) D->E N-Acylation / N-Sulfonylation (Protocol 1)

Caption: Synthetic pathway to antimicrobial benzimidazoles utilizing a furan-piperidine core.[10]

This pathway highlights that while our title compound is a valuable starting material, its protected precursors are also critical. The final deprotection step yields the hydrochloride salt, which is then neutralized in-situ for the final coupling reactions as described in Protocol 1. This demonstrates the building block's role as a versatile scaffold, ready for late-stage functionalization to generate a library of potential drug candidates.[10]

Conclusion

4-(Furan-2-yl)piperidine hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its dual-functionality, combined with its stability as a hydrochloride salt, provides a reliable and versatile platform for synthesizing novel molecular architectures. The protocols and insights provided herein serve as a foundation for researchers to confidently and effectively incorporate this valuable building block into their synthetic programs, accelerating the journey from concept to discovery.

References

  • Organic Chemistry Frontiers. (n.d.). Supporting Information.
  • MilliporeSigma. (2026, February 12). Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-(Furan-2-yl)aniline and Its Derivatives.
  • Penta s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Piperidine hydrochloride.
  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481.
  • Fluorochem. (n.d.). 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride.
  • ChemicalBook. (2025, March 1). 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride - Safety Data Sheet.
  • BLD Pharm. (n.d.). 752965-76-7|4-(Furan-2-yl)piperidine.
  • PubChemLite. (n.d.). 4-(furan-2-yl)piperidine (C9H13NO).
  • ResearchGate. (n.d.). The synthetic route for the preparation of compounds 4a-j.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(Furan-2-yl)aniline Hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(furan-2-yl)piperidine | 752965-76-7.
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-753.

Sources

Application

Application Notes and Protocols for the N-Alkylation of 4-(Furan-2-yl)piperidine

Introduction: The Significance of N-Alkylated 4-(Furan-2-yl)piperidine Scaffolds The 4-(Furan-2-yl)piperidine core is a privileged scaffold in modern medicinal chemistry. The piperidine ring, a ubiquitous feature in nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 4-(Furan-2-yl)piperidine Scaffolds

The 4-(Furan-2-yl)piperidine core is a privileged scaffold in modern medicinal chemistry. The piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, provides a flexible, three-dimensional structure that can be tailored to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3] When combined with a furan moiety, a versatile aromatic heterocycle known for a wide spectrum of biological activities, the resulting scaffold presents a unique opportunity for the development of novel therapeutics.[2] N-alkylation of the piperidine nitrogen is a critical step in the diversification of this core structure, allowing for the introduction of various substituents that can modulate a compound's potency, selectivity, and metabolic stability. This guide provides detailed protocols for two robust and widely applicable methods for the N-alkylation of 4-(Furan-2-yl)piperidine: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and common method for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is typically required to neutralize the hydrohalic acid that is formed as a byproduct, driving the reaction to completion.[4] Careful control of the reaction conditions is necessary to minimize the potential for over-alkylation, which can lead to the formation of quaternary ammonium salts.[5]

Experimental Protocol: Direct N-Alkylation

This protocol describes the N-alkylation of 4-(Furan-2-yl)piperidine with a generic alkyl halide in the presence of potassium carbonate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Furan-2-yl)piperidine≥98%Commercially Available
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, finely powderedCommercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(Furan-2-yl)piperidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the limiting reagent).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirring suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from a few hours to overnight.[5]

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

    • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[1]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Purification: Concentrate the organic layer under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-(Furan-2-yl)piperidine.

Quantitative Data Summary: Direct N-Alkylation
ParameterValue/DescriptionRationale
4-(Furan-2-yl)piperidine1.0 equivalentLimiting reagent.
Alkyl Halide1.1 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Potassium Carbonate2.0 equivalentsActs as a base to neutralize the acid byproduct.
SolventAnhydrous AcetonitrileA polar aprotic solvent suitable for SN2 reactions.
TemperatureRoom TemperatureSufficient for most reactive alkyl halides. Heating may be required for less reactive ones.[4]
Reaction Time2 - 24 hoursDependent on the reactivity of the alkyl halide; monitor by TLC or LC-MS.
Typical Yield65 - 85%Yields can vary based on the substrate and purification efficiency.
Workflow Diagram: Direct N-Alkylation

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 4-(Furan-2-yl)piperidine and K₂CO₃ to flask B Add anhydrous acetonitrile A->B C Add alkyl halide dropwise B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Filter solids D->E F Concentrate filtrate E->F G Aqueous work-up (DCM, NaHCO₃, Brine) F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the direct N-alkylation of 4-(Furan-2-yl)piperidine.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for synthesizing secondary and tertiary amines.[6] This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[5] A key advantage of this method is the avoidance of over-alkylation, which can be an issue in direct alkylation.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its mild nature and selectivity for iminium ions over carbonyls.[5][6]

Experimental Protocol: Reductive Amination

This protocol details the N-alkylation of 4-(Furan-2-yl)piperidine with a generic aldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Furan-2-yl)piperidine≥98%Commercially Available
Aldehyde or Ketone≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Anhydrous Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 4-(Furan-2-yl)piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Imine/Iminium Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[6]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions. The addition may be slightly exothermic.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).[6]

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Quantitative Data Summary: Reductive Amination
ParameterValue/DescriptionRationale
4-(Furan-2-yl)piperidine1.0 equivalentLimiting reagent.
Aldehyde/Ketone1.1 - 1.2 equivalentsA slight excess ensures complete formation of the iminium intermediate.
Sodium Triacetoxyborohydride1.5 - 2.0 equivalentsA mild and selective reducing agent for the iminium ion.[6]
SolventAnhydrous DichloromethaneA common solvent for reductive amination that dissolves the reagents well.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.[6]
Reaction Time2 - 12 hoursMonitor by TLC for completion.[6]
Typical Yield70 - 95%Generally higher and cleaner than direct alkylation.[6]
Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 4-(Furan-2-yl)piperidine and aldehyde/ketone in DCM B Stir for 20-30 min (Iminium Formation) A->B C Add NaBH(OAc)₃ in portions B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Wash with brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-alkylation of 4-(Furan-2-yl)piperidine via reductive amination.

Conclusion and Method Selection

Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-substituted 4-(Furan-2-yl)piperidine derivatives. The choice between the two protocols depends on several factors:

  • Availability of Starting Materials: Direct alkylation requires an alkyl halide, while reductive amination utilizes an aldehyde or ketone.

  • Reaction Selectivity: Reductive amination is often cleaner and avoids the issue of over-alkylation, potentially leading to higher yields of the desired product.[5]

  • Functional Group Tolerance: Sodium triacetoxyborohydride is tolerant of a wide range of functional groups, making reductive amination a good choice for more complex substrates.[6]

By following these detailed protocols, researchers can reliably synthesize a diverse library of N-alkylated 4-(Furan-2-yl)piperidine compounds for evaluation in drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, Structure, and Analysis.
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline.
  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Purification of piperidines. (n.d.). Google Patents.
  • White, H. S., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of some N-substituted 4-piperidones. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]

  • Zaveri, N. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Catalysis Science & Technology. (2024). Cardiff University. Retrieved from [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). MDPI. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Development of Acetylcholinesterase Inhibitors from Piperidine Derivatives

Executive Summary & Mechanistic Rationale Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by severe cognitive decline and memory impairment. According to the cholinergic hypothesis, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by severe cognitive decline and memory impairment. According to the cholinergic hypothesis, this cognitive deficit is primarily driven by the loss of cholinergic innervation and a reduction in the neurotransmitter acetylcholine (ACh)[1]. The cornerstone of modern symptomatic therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh at the synaptic cleft[1].

Among the various pharmacophores explored for AChE inhibition, piperidine derivatives —exemplified by the gold-standard drug Donepezil—have demonstrated unparalleled efficacy[1][2]. The structural anatomy of AChE features a deep, narrow gorge with two distinct binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[1].

The Causality of the Piperidine Scaffold: The tertiary nitrogen within the piperidine ring is highly basic and readily protonates at physiological pH. This generates a quaternary-like cation that acts as an electrostatic anchor, forming strong cation- π interactions with the electron-rich aromatic rings of tryptophan (Trp84) and phenylalanine (Phe330) residues located in the CAS[1]. Simultaneously, the N-benzyl moiety of these derivatives extends up the gorge to interact with Trp279 at the PAS[1]. This dual-binding mechanism not only competitively blocks substrate entry but also prevents AChE-induced amyloid-beta (A β ) aggregation, a secondary pathological hallmark of AD[3].

Pathway ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme (CAS & PAS Domains) ACh->AChE Substrate Binding Products Choline + Acetate (Signal Termination) AChE->Products Enzymatic Hydrolysis Inhibitor Piperidine Derivative (e.g., Donepezil) Interaction Cation-π Interaction (Trp84, Phe330) Inhibitor->Interaction Protonated Nitrogen Interaction->AChE Competitive Blockade

Mechanism of AChE inhibition by piperidine derivatives via dual-site binding.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies have proven that modifying the N-benzylpiperidine scaffold can yield highly potent, multifunctional anti-Alzheimer's agents. Replacing the indanone moiety of Donepezil with various heterocycles (e.g., phthalimides, pyridiniums, or piperazines) dramatically alters the binding affinity and inhibitory concentration (IC 50​ )[2][4][5].

The table below summarizes the quantitative inhibitory data of key piperidine derivatives against AChE, demonstrating how rational structural modifications optimize enzyme affinity.

Compound ClassRepresentative CompoundTarget EnzymeIC 50​ ValueReference
Benzylpiperidine (Standard) DonepezilhAChE12.7 nM[6]
Phthalimido-piperidine Compound 19rat AChE1.2 nM[5]
Benzylpyridinium-piperidine Compound 82eAChE2.7 nM[6]
Indanone-piperazine hybrid Compound 25AChE34.0 nM[4]

Data Interpretation: The introduction of rigid heterobicyclic ring systems, such as the phthalimido group in Compound 19, restricts conformational flexibility, thereby locking the molecule into an optimal binding pose within the AChE gorge and enhancing potency to 1.2 nM[5].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of a core piperidine intermediate and the subsequent biological evaluation using a self-validating enzymatic assay.

Protocol A: General Synthesis of N-Alkylated Piperidine Derivatives

This protocol describes the SN​2 alkylation of a piperidine derivative to form the critical N-benzylpiperidine pharmacophore.

Materials:

  • Substituted piperidine precursor (1.0 eq)

  • Benzyl bromide derivative (1.2 eq)

  • Potassium carbonate (K 2​ CO 3​ ) (2.0 eq)

  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the substituted piperidine (10 mmol) in 15 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It solvates the cations (from the base) but leaves the nucleophilic piperidine nitrogen relatively unsolvated, significantly accelerating the SN​2 reaction rate.

  • Base Addition: Add K 2​ CO 3​ (20 mmol) to the solution and stir for 15 minutes at room temperature.

    • Causality: K 2​ CO 3​ acts as a mild, non-nucleophilic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward without causing unwanted elimination (E2) side reactions on the alkyl halide.

  • Alkylation: Dropwise, add the benzyl bromide derivative (12 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C and monitor via TLC (Thin-Layer Chromatography) until the starting piperidine is consumed (typically 4–6 hours).

  • Workup: Cool the mixture, dilute with distilled water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: High-Throughput Ellman's Assay for AChE Inhibition

The Ellman's method is the gold-standard colorimetric assay for quantifying cholinesterase activity and screening inhibitors[7][8]. The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATChI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB 2− ) anion[7][8].

Workflow Prep 1. Plate Setup Buffer + Inhibitor + DTNB Enzyme 2. Enzyme Addition Add AChE Prep->Enzyme PreInc 3. Pre-incubation Allow Binding (15 min) Enzyme->PreInc Substrate 4. Initiation Add ATChI Substrate PreInc->Substrate Read 5. Kinetic Reading Measure TNB²⁻ at 412 nm Substrate->Read

Step-by-step workflow of the modified Ellman's assay for AChE inhibitor screening.

Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • DTNB Solution: 10 mM DTNB in assay buffer[8].

  • Enzyme: AChE (e.g., from electric eel) diluted to 0.1 U/mL in assay buffer[8].

  • Substrate: 10 mM Acetylthiocholine iodide (ATChI) in deionized water (Prepare fresh daily)[8].

  • Inhibitor Stock: 10 mM in DMSO, serially diluted in buffer (Ensure final DMSO concentration in the well is 1% to prevent solvent-induced enzyme denaturation)[8].

Step-by-Step Methodology (96-Well Plate Format):

  • Plate Setup: To each test well, add 25 µL of assay buffer, 25 µL of the piperidine inhibitor dilution, and 50 µL of the DTNB solution[8].

    • Self-Validation Control: Include a "Blank" well (buffer + DTNB + substrate, no enzyme) to account for non-enzymatic spontaneous hydrolysis of ATChI, and a "Positive Control" well (buffer + enzyme + DTNB + substrate, no inhibitor) to establish 100% enzyme activity[8][9].

  • Enzyme Addition: Add 25 µL of the AChE enzyme solution (0.1 U/mL) to all wells except the blank[8].

  • Pre-Incubation: Incubate the microplate in the dark at room temperature for 15 minutes[10].

    • Causality: Pre-incubation is critical. It allows the piperidine inhibitor to reach thermodynamic binding equilibrium with the AChE enzyme gorge before the competing substrate is introduced. Skipping this step often results in artificially high IC 50​ values for competitive inhibitors.

  • Reaction Initiation: Rapidly add 25 µL of the ATChI substrate solution to all wells using a multichannel pipette to initiate the enzymatic cleavage[8].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance kinetically at 412 nm every 1 minute for 10–15 minutes[8].

    • Causality: The TNB 2− anion generated by the reaction between thiocholine and DTNB has a highly specific absorption maximum at 412 nm. Measuring kinetically (rate of color formation over time, ΔA/min ) rather than an endpoint provides a highly accurate, linear representation of enzyme velocity, mitigating errors from background absorbance[7][8].

Data Analysis: Calculate the percentage of inhibition using the formula:

% Inhibition=(1−ΔAcontrol​/minΔAtest​/min​)×100

Plot the % Inhibition against the log of the inhibitor concentration to determine the IC 50​ via non-linear regression analysis.

References

  • 7 - Benchchem

  • 10 - Scribd 3.9 - SciELO 4.6 - Frontiers 5.4 - SciELO 6.8 - Benchchem 7.5 - PubMed

  • 1 - Encyclopedia MDPI 9.2 - Ingenta Connect 10.3 - RSC Publishing

Sources

Application

Application Note: Advanced Synthesis and Characterization of Donepezil Analogues via Piperidine Intermediates

Introduction & Mechanistic Rationale Donepezil is a highly selective, reversible acetylcholinesterase (AChE) inhibitor and a cornerstone in the palliative treatment of Alzheimer's disease (AD). The pharmacological effica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Donepezil is a highly selective, reversible acetylcholinesterase (AChE) inhibitor and a cornerstone in the palliative treatment of Alzheimer's disease (AD). The pharmacological efficacy of the molecule is driven by two critical pharmacophores: an indanone moiety that anchors to the Peripheral Anionic Site (PAS) of AChE, and an N-benzylpiperidine ring that penetrates and interacts with the Catalytic Anionic Site (CAS)[1][2].

Recent paradigms in neurodegenerative drug discovery have shifted toward modifying the piperidine intermediate to generate chirally enriched donepezil analogues. Stereochemical modifications at the 2-position of the piperidine ring, or the retention of the rigid double bond between the indanone and piperidine moieties, have demonstrated significant potential in dual-targeting AChE and β-secretase 1 (BACE-1)[1][3]. This application note details the optimized synthesis of donepezil analogues utilizing piperidine-4-carboxaldehyde and 4-piperidone derivatives, emphasizing mechanistic causality and self-validating experimental controls.

Synthetic Strategy and Pathway

The canonical synthesis of donepezil relies on a Knoevenagel-type aldol condensation between 5,6-dimethoxy-1-indanone and a piperidine-4-carboxaldehyde derivative, followed by the reduction of the resulting α,β-unsaturated enone[4].

Mechanistic Insight: The choice of base and activating agent in the condensation step dictates the reaction trajectory. Utilizing Titanium tetrachloride (TiCl₄) alongside triethylamine acts as a dual-force mechanism: TiCl₄ serves as a Lewis acid to activate the indanone carbonyl, increasing its electrophilicity, while simultaneously trapping the generated water as TiO₂, thereby driving the equilibrium forward[4]. For the subsequent reduction, while Palladium on Carbon (Pd/C) is the industry standard, advanced continuous-flow systems utilizing polysilane-immobilized Rh-Pt bimetallic nanoparticles have demonstrated superior chemoselectivity. This bimetallic approach prevents the unwanted hydrogenolysis of the N-benzyl protective group, a common side reaction in late-stage arene hydrogenation[5][6].

G Indanone 5,6-Dimethoxy-1-indanone (PAS Binder) Condensation Aldol Condensation (Base / TiCl4) Indanone->Condensation Piperidine Piperidine Intermediate (e.g., N-benzyl-4-formylpiperidine) Piperidine->Condensation Enone Unsaturated Enone Intermediate (Dual AChE/BACE-1 Inhibitor) Condensation->Enone Dehydration Reduction Catalytic Hydrogenation (Pd/C or Rh-Pt bimetallic) Enone->Reduction H2 (50 psi) Donepezil Donepezil Analogue (Chirally Enriched) Reduction->Donepezil Chemoselective

Synthetic workflow for donepezil analogues via aldol condensation and hydrogenation.

Experimental Protocols

Protocol A: Aldol Condensation to Form the Unsaturated Intermediate

Objective: Synthesize the rigid precursor, 1-benzyl-4-[(5,6-dimethoxy-1-oxo-1H-inden-2-yl)methylene]piperidine.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzyl-4-piperidinecarboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM)[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Titanium tetrachloride (TiCl₄, 1.2 eq). Causality: The low temperature controls the exothermic coordination of TiCl₄ to the carbonyl oxygen, preventing substrate degradation before enolate formation.

  • Deprotonation: Slowly add triethylamine (TEA, 3.0 eq). The solution will transition to a dark, opaque color. Allow the mixture to warm to room temperature and stir for 12–16 hours[4].

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4) indicates completion. For rigorous self-validation, analyze a crude aliquot via ¹H-NMR to confirm the complete loss of the aldehyde proton signal at δ 9.8 ppm.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4]. Purify the crude product by silica gel column chromatography.

Protocol B: Chemoselective Hydrogenation

Objective: Reduce the exocyclic double bond to yield the final analogue without cleaving the N-benzyl group.

  • Setup: Dissolve the purified enone intermediate (1.0 eq) in methanol. Add a catalytic amount of 10% Pd/C (Alternatively, utilize Rh-Pt/(DMPSi–Al₂O₃) bimetallic nanoparticles for enhanced turnover and selectivity)[4][5].

  • Reaction: Subject the mixture to hydrogenation (H₂ gas) at a pressure of 50 psi for 6–8 hours at 30–50 °C[4][5]. Causality: Elevated pressure is required to overcome the steric hindrance of the trisubstituted/tetrasubstituted exocyclic double bond, ensuring complete reduction.

  • Validation Check: Filter a 100 µL aliquot through a micro-Celite plug and analyze via LC-MS. The mass shift of +2 Da (M+2) relative to the enone precursor confirms the successful reduction of the alkene.

  • Isolation: Filter the entire reaction mixture through a pad of Celite to safely remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield the crude donepezil analogue, which can be further purified by recrystallization from ethanol[4].

Biological Evaluation: Modified Ellman's Assay

To validate the synthesized analogues, their inhibitory potency against AChE must be quantified using an in vitro modified Ellman's spectrophotometric method[4][7].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare fresh solutions of Acetylthiocholine iodide (ATCI, the substrate) and 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[4].

  • Incubation: In a 96-well microplate, combine the phosphate buffer, DTNB solution, and serial dilutions of the synthesized donepezil analogue. Add recombinant human AChE (0.03 U/mL) to each well and incubate at 37 °C for 15 minutes[4]. Causality: This 15-minute pre-incubation is critical; it allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme's CAS/PAS domains before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation & Measurement: Initiate the enzymatic reaction by adding the ATCI substrate. Measure the absorbance continuously at 412 nm at regular intervals for 10 minutes using a microplate reader[4].

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance-time curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration, fitting the data to a sigmoidal dose-response curve[4].

Quantitative Data Presentation

The following table summarizes the physicochemical and biological properties of standard donepezil compared to newly synthesized rigid and chiral analogues based on recent literature[1][3][4][7].

CompoundStructural ModificationhAChE IC₅₀ (nM)BACE-1 Inhibition (%)Mechanistic Notes
Donepezil (Standard) None (Flexible linker)11.6< 5%High AChE selectivity; rapid CAS/PAS binding[4].
Enone Precursor Exocyclic double bond45.238%Increased rigidity enables dual AChE/BACE-1 targeting[1].
2-Methyl Analogue Chiral methyl at piperidine C28.4N/AStereochemically enriched; tighter CAS pocket fit[3].
N-Arylacetamide Analogue N-benzyl replaced with N-aryl145.0N/AReduced potency; highlights the necessity of the benzyl group[7].

Conclusion

The synthesis of donepezil analogues via piperidine intermediates represents a highly tunable platform for neurodegenerative drug discovery. By carefully selecting the condensation reagents (e.g., TiCl₄/TEA) and employing highly chemoselective hydrogenation catalysts (e.g., Rh-Pt bimetallic nanoparticles), researchers can access a vast and stereochemically rich chemical space. Implementing rigorous self-validation at each synthetic step—such as NMR tracking of the aldehyde proton and LC-MS mass shift confirmation—ensures high-fidelity structure-activity relationship (SAR) data during downstream biological screening.

References[1] Title: Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Source: PMC (nih.gov). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4640438/[3] Title: Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Source: ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.9b03881[4] Title: Technical Guide: Synthesis and Characterization of the Acetylcholinesterase Inhibitor Donepezil. Source: Benchchem. URL: https://www.benchchem.com/[7] Title: Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Source: Hilaris. URL: https://www.hilarispublisher.com/[2] Title: Biochemical approaches to study protein–ligand interaction for pharmacological applications. Source: IRIS. URL: https://core.ac.uk/download/pdf/53315908.pdf[5] Title: Polysilane-Immobilized Rh–Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts. Source: Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/jacs.0c08837[6] Title: Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation. Source: ResearchGate. URL:https://www.researchgate.net/publication/384067347_Sequential-Flow_Synthesis_of_Donepezil_A_Green_and_Sustainable_Strategy_Featuring_Heterogeneous_Catalysis_and_Hydrogenation

Sources

Method

Furan-Piperidine Derivatives as ST2 Inhibitors in Inflammatory Diseases: Application Notes and Protocols

This guide provides a comprehensive overview of the role of furan-piperidine derivatives as potent and selective inhibitors of the ST2 (Suppressor of Tumorigenicity 2) receptor, a key mediator in the IL-33 signaling path...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the role of furan-piperidine derivatives as potent and selective inhibitors of the ST2 (Suppressor of Tumorigenicity 2) receptor, a key mediator in the IL-33 signaling pathway implicated in a variety of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific background, detailed experimental protocols, and critical insights into the application of these compounds.

The IL-33/ST2 Signaling Axis: A Critical Mediator of Inflammation

The Interleukin-33 (IL-33)/ST2 signaling pathway has emerged as a critical axis in the orchestration of immune responses and the pathogenesis of numerous inflammatory conditions.[1][2] IL-33, a member of the IL-1 cytokine family, is released from epithelial and endothelial cells upon tissue damage or stress, acting as an "alarmin" to alert the immune system.[1] It exerts its effects by binding to its receptor, ST2, which is expressed on a variety of immune cells, including T helper 2 (Th2) cells, mast cells, eosinophils, and innate lymphoid cells type 2 (ILC2s).[3][4]

The ST2 receptor exists in two main isoforms: a membrane-bound form (ST2L) and a soluble form (sST2).[3] ST2L, upon binding to IL-33, forms a complex with the IL-1 receptor accessory protein (IL-1RAcP) and initiates a downstream signaling cascade through the MyD88 and TRAF6 adaptor proteins.[5] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[3][5] In contrast, sST2 acts as a decoy receptor, sequestering IL-33 and preventing its interaction with ST2L, thereby negatively regulating the pathway.[5] Dysregulation of the IL-33/ST2 axis, often characterized by elevated levels of sST2, has been implicated in a range of inflammatory diseases, including asthma, rheumatoid arthritis, inflammatory bowel disease, and graft-versus-host disease (GVHD).[4][6][7]

IL-33_ST2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-33 IL-33 ST2L ST2L IL-33->ST2L Binds sST2 sST2 sST2->IL-33 Sequesters (Inhibition) IL-1RAcP IL-1RAcP ST2L->IL-1RAcP Associates MyD88 MyD88 IL-1RAcP->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates MAPK MAPK TRAF6->MAPK Activates NF-kB NF-kB TRAF6->NF-kB Activates Inflammatory_Response Inflammatory Gene Expression MAPK->Inflammatory_Response NF-kB->Inflammatory_Response

Figure 1: Simplified IL-33/ST2 Signaling Pathway.

Furan-Piperidine Derivatives as ST2 Inhibitors

The 1-(furan-2-ylmethyl)piperidin-4-amine scaffold has emerged as a promising starting point for the development of small molecule inhibitors targeting the ST2 receptor.[7][8] This scaffold combines the favorable pharmacological properties of the furan and piperidine moieties, both of which are prevalent in numerous bioactive compounds and approved drugs.[8] The furan ring is known for its diverse biological activities, including anti-inflammatory properties, while the piperidine ring provides a three-dimensional structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

Derivatives of this scaffold have been shown to inhibit the interaction between IL-33 and ST2, thereby blocking the downstream inflammatory signaling cascade.[7] These compounds represent a promising therapeutic strategy for a multitude of inflammatory diseases by restoring the balance of the IL-33/ST2 axis.

Structure-Activity Relationship (SAR) Insights

Systematic medicinal chemistry efforts have led to the identification of key structural features that govern the inhibitory activity of furan-piperidine derivatives against ST2.[4][9]

Compound IDSubstitution on Phenyl RingIC50 (µM)Reference
iST2-1 (pyrrolidine-based)46.65[4]
14e (pyrrolidine-based with modifications)6[4]
14f (pyrrolidine-based with modifications)6[4]
4d 3-piperidine5-7[9]

Key SAR Observations:

  • Piperidine vs. Pyrrolidine: Both piperidine and pyrrolidine rings at specific positions can yield potent inhibitors, suggesting some flexibility in the core scaffold.[4][9]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the core structure are critical for activity. The inclusion of a piperidine ring at the 3-position has been shown to result in improved inhibitory activity.[9]

  • Stereochemistry: The stereochemistry of the molecule can significantly impact its inhibitory potency, with some enantiomers exhibiting greater activity than others.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of furan-piperidine derivatives as ST2 inhibitors.

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine Derivatives

A robust and scalable method for the synthesis of the core scaffold is through reductive amination.[5][10]

Synthesis_Workflow Start Start Reactants Furan-2-carbaldehyde + Piperidin-4-amine Start->Reactants Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃ in DCE) Reactants->Reductive_Amination Workup Aqueous Workup & Extraction Reductive_Amination->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 1-(Furan-2-ylmethyl)piperidin-4-amine Characterization->Final_Product

Figure 2: General workflow for the synthesis of the furan-piperidine core scaffold.

Materials:

  • Furan-2-carbaldehyde

  • Piperidin-4-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: To a stirred solution of furan-2-carbaldehyde (1.0 equivalent) in DCE at 0°C under a nitrogen atmosphere, add piperidin-4-amine (1.05 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Imine Formation: Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 1-(furan-2-ylmethyl)piperidin-4-amine.

In Vitro Evaluation of ST2 Inhibition

This assay quantitatively measures the binding between recombinant ST2 and IL-33.[11]

Materials:

  • Recombinant human ST2-Fc Chimera

  • Biotinylated recombinant human IL-33

  • AlphaLISA® Acceptor beads (e.g., anti-6xHis conjugated)

  • Streptavidin-coated AlphaLISA® Donor beads

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)

  • 384-well ProxiPlate™

  • Alpha-enabled microplate reader

Procedure:

  • Plate Blocking: Block each well of a 384-well ProxiPlate™ with 100 µL of assay buffer for 1 hour at room temperature.

  • Reagent Preparation: Prepare a mixture of ST2-Fc and biotinylated IL-33 in assay buffer.

  • Incubation with Reagents: After removing the blocking buffer, add 20 µL of the ST2/IL-33 mixture to each well and incubate for 1 hour at room temperature.

  • Compound Addition: Add the furan-piperidine derivatives at various concentrations to the wells and incubate for 1 hour at room temperature.

  • Acceptor Bead Addition: Add 10 µL of anti-6xHis-conjugated AlphaLISA® Acceptor beads to each well and incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Add 10 µL of streptavidin-coated AlphaLISA® Donor beads to each well and incubate for 30 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

This cell-based assay measures the activation of the NF-κB pathway downstream of ST2 engagement.[12][13]

Materials:

  • HEK-Blue™ IL-33 reporter cells

  • HEK-Blue™ Detection medium

  • Recombinant human IL-33

  • Test compounds (furan-piperidine derivatives)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ IL-33 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furan-piperidine derivatives for 1 hour.

  • IL-33 Stimulation: Stimulate the cells with an optimal concentration of recombinant human IL-33 and incubate for 18-24 hours.

  • SEAP Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.

  • Signal Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. A decrease in absorbance indicates inhibition of the ST2 signaling pathway.

This assay assesses the immunomodulatory effects of the inhibitors on T cell proliferation and cytokine production in response to allogeneic stimulation.[14][15][16]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, HLA-mismatched donors

  • Complete RPMI-1640 medium

  • Test compounds (furan-piperidine derivatives)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)

  • 96-well round-bottom cell culture plates

  • Flow cytometer and plate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from two donors. Label the responder cells with a cell proliferation dye.

  • Co-culture Setup: Co-culture the responder and stimulator (irradiated or mitomycin-C treated) PBMCs in a 96-well plate.

  • Compound Treatment: Add the furan-piperidine derivatives at various concentrations to the co-culture.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Proliferation: Measure the dilution of the proliferation dye in the responder T cells by flow cytometry.

    • Cytokine Production: Collect the culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-2) by ELISA.

In Vivo Evaluation in Inflammatory Disease Models

A widely used model that mimics many aspects of human rheumatoid arthritis.[1][7][17]

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for in vivo administration

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment: Begin administration of the furan-piperidine derivative or vehicle control at the onset of clinical signs of arthritis (typically around day 25-28) and continue daily for a defined period.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).

  • Histological Analysis: At the end of the study, collect the joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

This model recapitulates features of ulcerative colitis and is characterized by a Th2-mediated immune response.[3][6][18]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Oxazolone

  • Ethanol

  • Test compound formulated for in vivo administration

Procedure:

  • Sensitization (Day 0): Apply a solution of 3% oxazolone in ethanol to a shaved area of the abdomen.

  • Intrarectal Challenge (Day 7): Anesthetize the mice and intrarectally administer a solution of 1% oxazolone in 50% ethanol.

  • Treatment: Administer the furan-piperidine derivative or vehicle control daily, starting from the day of the intrarectal challenge.

  • Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Macroscopic and Histological Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and weight, and perform histological analysis to assess inflammation and tissue damage.

Conclusion and Future Perspectives

Furan-piperidine derivatives represent a promising class of small molecule inhibitors of the ST2 receptor with significant therapeutic potential for a wide range of inflammatory diseases. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further optimization of the furan-piperidine scaffold, guided by detailed structure-activity relationship studies, will be crucial for the development of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of ST2 inhibitors holds the promise of novel and effective treatments for patients suffering from debilitating inflammatory conditions.

References

  • Turnquist, H. R., et al. (2016). The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases. Frontiers in Immunology. [Link]

  • Li, D., et al. (2023). Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. Journal of Inflammation Research. [Link]

  • AntBio. (2025). ST2 Antibody: A Comprehensive Overview of Research and Applications. [Link]

  • Li, D., et al. (2023). Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. PMC. [Link]

  • Chen, W. Y., et al. (2018). Therapeutic Strategies for Targeting IL-33/ST2 Signalling for the Treatment of Inflammatory Diseases. Cellular Physiology and Biochemistry. [Link]

  • Yang, C. Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Oxazolone Induced Inflammatory Bowel Disease (IBD) Model Protocol. [Link]

  • Boirivant, M., et al. (1998). Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4. The Journal of Experimental Medicine. [Link]

  • Chondrex. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Spandidos Publications. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). [Link]

  • Caceres, S., et al. (2018). From proteomics to discovery of first-in-class ST2 inhibitors active in vivo. JCI Insight. [Link]

  • National Cancer Institute. (2023). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. [Link]

  • Explicyte. (n.d.). Mixed Lymphocyte Reaction (MLR) Assay. [Link]

  • Sartorius. (n.d.). Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. [Link]

  • Charles River Laboratories. (n.d.). Mixed Lymphocyte Reaction for Drug Discovery: Principles, Methods, and Applications. [Link]

  • Cellosaurus. (n.d.). Cell line HEK-Blue IL-33 (CVCL_UF59). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Furan-Piperidine Synthesis Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for furan-piperidine hybrid synthesis. This portal provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic causality, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan-piperidine hybrid synthesis. This portal provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic causality, and troubleshooting logic for constructing complex furan-piperidine scaffolds.

Core Synthesis Strategy I: Reductive Amination

Reductive amination is widely regarded as the most robust method for linking furan-2-carbaldehyde (furfural) with piperidine derivatives[1]. The reaction proceeds via the condensation of the aldehyde and amine to form an iminium intermediate, followed by in-situ reduction to yield the target secondary or tertiary amine.

Causality in Parameter Selection

Choosing the correct reducing agent is critical for maintaining scientific integrity and high yields. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ because the electron-withdrawing acetate groups significantly reduce its nucleophilicity. This prevents the premature reduction of the unreacted furan-2-carbaldehyde into furfuryl alcohol, ensuring the hydride is selectively transferred only to the more electrophilic iminium ion[1].

Table 1: Optimization of Reductive Amination Parameters
ParameterTested RangeOptimal ConditionMechanistic Causality / Effect on Yield
Amine Equivalents 0.8 – 2.0 eq1.0 – 1.2 eqA slight excess drives the equilibrium toward iminium formation without complicating downstream purification[1].
Reducing Agent NaBH₄, NaCNBH₃, NaBH(OAc)₃NaBH(OAc)₃ (1.5 – 2.0 eq)Mild enough to avoid direct aldehyde reduction; avoids the generation of toxic HCN gas associated with NaCNBH₃[1].
Solvent MeOH, THF, DCE, DCMDCE or DCM (0.1 – 0.2 M)Anhydrous, aprotic halogenated solvents stabilize the iminium intermediate and prevent hydrolytic reversion[1].
Temperature 0 °C to RefluxRoom TemperatureAmbient temperature provides sufficient kinetic energy for condensation while minimizing furan ring opening[1].
Protocol 1: Step-by-Step Reductive Amination

Self-Validating Methodology for N-(furan-2-ylmethyl)piperidin-4-amine

  • Preparation : Dissolve furan-2-carbaldehyde (1.0 eq) and piperidin-4-amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[1].

  • Condensation : Stir the mixture at room temperature under an inert nitrogen atmosphere for 30 minutes.

  • Validation Check (Critical) : Withdraw a 10 µL aliquot and analyze via FT-IR spectroscopy. The disappearance of the sharp carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine stretch (~1650 cm⁻¹) confirms complete iminium ion formation. Do not proceed to step 4 until this is validated.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm[1].

  • Completion : Stir for 2–12 hours. Monitor via TLC (DCM:MeOH 9:1) until the iminium intermediate is fully consumed[1].

  • Work-up : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ReductiveAmination Furfural Furan-2-carbaldehyde (Limiting Reagent) Condensation Condensation (DCE, RT, 30 min) Furfural->Condensation Piperidine Piperidin-4-amine (1.0-1.2 eq) Piperidine->Condensation Iminium Iminium Ion Intermediate [Validation: IR ~1650 cm⁻¹] Condensation->Iminium Reduction Reduction NaBH(OAc)3 (1.5-2.0 eq) Iminium->Reduction In-situ addition Product N-(furan-2-ylmethyl) piperidin-4-amine (Yield: 70-90%) Reduction->Product

Workflow for the reductive amination of furan-2-carbaldehyde and piperidine.

Core Synthesis Strategy II: Palladium-Catalyzed C-N Cross-Coupling

For synthesizing N-arylated piperidines directly attached to a furan ring, Buchwald-Hartwig amination is the standard approach[2]. This involves coupling a halogenated furan with a piperidine derivative.

Causality in Parameter Selection

The catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination. Piperidine is a secondary amine, which can make reductive elimination sluggish due to steric hindrance around the palladium center. Utilizing a bulky biaryl phosphine ligand (e.g., XPhos) forces the palladium complex into a geometry that dramatically accelerates reductive elimination, preventing off-target β-hydride elimination[2].

Table 2: Optimization of C-N Cross-Coupling Parameters
ParameterTested RangeOptimal ConditionMechanistic Causality / Effect on Yield
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃ (2–5 mol%)Provides a stable, easily activated Pd(0) source for the initial oxidative addition into the furan-halide bond[2].
Ligand PPh₃, BINAP, dppf, XPhosXPhos (4–10 mol%)Large bite angle and steric bulk prevent catalyst deactivation and facilitate rapid reductive elimination[2].
Base Na₂CO₃, K₃PO₄, NaOtBuNaOtBu (1.5 eq)Strong enough to deprotonate the piperidine, enhancing transmetalation to the Pd(II) complex[2].
Solvent Toluene, Dioxane, DMFToluene (0.1 M)Non-polar solvent supports the catalytic cycle and allows for high-temperature reflux (80–100 °C) without degrading the furan[2].
Protocol 2: Step-by-Step C-N Cross-Coupling

Self-Validating Methodology for Furan-Piperidine C-N Coupling

  • Preparation : In an oven-dried Schlenk flask, combine the halogenated furan (1.0 eq), piperidine derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq)[2].

  • Degassing : Purge the flask with argon for 15 minutes. Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Reaction : Heat the mixture to 90 °C and stir for 12 hours.

  • Validation Check (Critical) : Monitor the reaction via GC-MS. The complete consumption of the halogenated furan and the appearance of the product mass peak without significant homocoupling peaks validates the ligand's efficiency. If homocoupling is >5%, the ligand-to-palladium ratio must be increased.

  • Work-up : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

CrossCouplingTroubleshooting Issue Low Yield in Pd-Catalyzed Coupling Check1 Is homocoupling observed via GC-MS? Issue->Check1 Sol1 Action: Increase steric bulk (Switch to XPhos) Check1->Sol1 Yes Check2 Is starting material unreacted? Check1->Check2 No Sol2 Action: Use stronger base (NaOtBu) or increase temp Check2->Sol2 Yes (Pd(0) not inserting) Sol3 Action: Check for catalyst poisoning (O2/H2O intrusion) Check2->Sol3 Yes (Black Pd precipitate)

Troubleshooting logic tree for low yields in Pd-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why am I observing the reduction of furan-2-carbaldehyde to furfuryl alcohol instead of my desired piperidine product? A: This is a classic sign of premature reduction. It occurs when the reducing agent is added before the iminium ion has fully formed, or if the reducing agent is too strong. Ensure you are using the milder NaBH(OAc)₃ rather than NaBH₄, and strictly follow the validation step (IR spectroscopy) to confirm complete imine formation before adding the hydride source[1].

Q: My palladium-catalyzed cross-coupling reaction is turning black immediately upon heating. What is happening? A: The immediate formation of a black precipitate indicates the precipitation of "palladium black" (inactive bulk Pd(0)). This is caused by catalyst deactivation, typically due to oxygen intrusion or insufficient ligand coordination[2]. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and verify that your ligand (e.g., XPhos) has not oxidized.

Q: Can I use heterogeneous catalysts for the reductive amination of furfural to piperidine? A: Yes. Recent advances have demonstrated that surface single-atom alloy catalysts, such as Ru₁CoNP/HAP, can facilitate the reductive amination of furfural to piperidine derivatives using NH₃ and H₂. The synergistic effect of the Ru/Co alloy allows for direct ring-opening and rearrangement cascades under mild conditions, yielding up to 93%[3]. Kinetic studies show that furfural amination to furfurylamine takes place first, followed by hydrogenation and ring rearrangement[4].

Q: How do I prevent the furan ring from degrading under acidic conditions? A: Furan rings are highly sensitive to strong acids and can undergo hydrolytic ring-opening. If your protocol requires acidic conditions (e.g., to catalyze imine formation or functionalization), use mild Lewis acids (like Ti(OiPr)₄) or weak Brønsted acids (like catalytic acetic acid or triflic acid under strictly controlled conditions) instead of strong mineral acids[5].

References

  • Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites ChemSusChem (via ResearchGate)[Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst ResearchGate[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances[Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity PMC, National Institutes of Health[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Furan-2-yl)piperidine Hydrochloride

Welcome to the comprehensive technical support guide for the purification of 4-(Furan-2-yl)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of 4-(Furan-2-yl)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The furan and piperidine moieties are significant pharmacophores, making this molecule a valuable building block in medicinal chemistry.[1] This guide provides in-depth, experience-driven advice to navigate the common challenges encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4-(Furan-2-yl)piperidine hydrochloride, offering causative explanations and actionable solutions.

Issue 1: Oily Product or Failure to Crystallize After Synthesis

Scenario: You've completed the synthesis and, after workup and concentration, you are left with a persistent oil or a sticky solid instead of the expected crystalline hydrochloride salt.

Probable Causes:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., THF, DCM, Ethyl Acetate) can prevent crystallization.

  • Presence of the Free Base: The product may be partially or entirely in its free base form, which is often an oil or low-melting solid.[2] This can happen if the final acidification step was incomplete or if the compound was exposed to basic conditions during workup.

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, leading to an oily appearance.

  • Impurities: Synthetic byproducts or unreacted starting materials can act as crystallization inhibitors.

Step-by-Step Solutions:

  • Ensure Complete Acidification:

    • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[3]

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) dropwise while stirring.

    • Monitor for precipitate formation. If no precipitate forms, the compound may already be the salt, and the issue lies elsewhere. .

  • Thorough Solvent Removal:

    • Co-evaporate the product with a high-boiling point solvent that is a non-solvent for your product, like toluene, under reduced pressure to azeotropically remove residual volatile solvents.

    • Dry the product extensively under high vacuum, possibly with gentle heating if the compound's stability permits.

  • Convert to Free Base and Back to Salt:

    • If residual impurities are suspected to be the issue, a "clean-up" via phase switching can be effective.

    • Dissolve the crude material in deionized water.

    • Cool the solution in an ice bath and basify by the dropwise addition of a base (e.g., 1M NaOH) until the pH is >10.[2]

    • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).[2]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

    • Concentrate the organic solution under reduced pressure.[2]

    • Re-dissolve the resulting free base in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in step 1.

Issue 2: Poor Recovery After Recrystallization

Scenario: You've attempted to recrystallize the 4-(Furan-2-yl)piperidine hydrochloride, but the yield is significantly lower than expected.

Probable Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may have too high a solubility for the compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of it in solution upon cooling.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, or very fine crystals form that are difficult to collect.

  • Formation of Polymorphs or Solvates: Different crystalline forms (polymorphs) or solvates can have varying solubilities.[4]

Step-by-Step Solutions:

  • Optimize the Recrystallization Solvent System:

    • Ideal Characteristics: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.

    • Solvent Screening: Test the solubility of small amounts of your compound in various solvents. As a hydrochloride salt, it is expected to be more soluble in polar protic solvents like methanol and ethanol and less soluble in non-polar solvents.[2]

    • Common Solvent Systems: For similar piperidine hydrochloride salts, systems like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane are often effective.[5]

    • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., methanol). While still warm, add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Minimize Solvent Volume:

    • Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility and maximize yield.

  • Recover Product from the Mother Liquor:

    • After filtering the crystals, concentrate the mother liquor (the remaining solution) and attempt a second recrystallization to recover more product. Be aware that the purity of this second crop may be lower.

Issue 3: Impurities Persist After Purification

Scenario: Analytical data (e.g., NMR, LC-MS) of your purified product still shows the presence of one or more impurities.

Probable Causes:

  • Co-crystallization: The impurity may have very similar solubility and structural properties to the desired compound, causing it to crystallize along with the product.

  • Thermally Labile Compound: The compound may be degrading during purification steps that involve heating.

  • Inadequate Purification Technique: Recrystallization may not be sufficient to remove certain impurities.

Step-by-Step Solutions:

  • Employ an Orthogonal Purification Method:

    • If recrystallization fails, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is a common choice.[5][6]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[5][6] The polarity will need to be optimized based on the impurities.

    • Note: It is often easier to perform chromatography on the free base of the amine and then convert the purified free base to the hydrochloride salt.

  • Acid-Base Extraction:

    • This technique is particularly useful for removing neutral or acidic impurities from the basic piperidine compound. The process described in "Issue 1, Step-by-Step Solution 3" is a form of acid-base purification.

  • Assess Thermal Stability:

    • If you suspect degradation, avoid high temperatures during purification. Use a rotary evaporator with a water bath at a lower temperature (e.g., 30-40°C).

    • Consider recrystallization from a solvent system with a lower boiling point.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 4-(Furan-2-yl)piperidine hydrochloride?

As a hydrochloride salt, it is generally expected to be soluble in polar protic solvents like water, methanol, and ethanol.[2][7] Its solubility is likely to be lower in polar aprotic solvents such as DMSO and DMF, and poor in non-polar solvents like hexanes and diethyl ether.[2]

Q2: How should I store 4-(Furan-2-yl)piperidine hydrochloride to ensure its stability?

Piperidine derivatives and their salts can be susceptible to degradation over time, especially when exposed to air, light, or moisture.[8][9] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer.[10][11] Storing it in a desiccator can also help prevent moisture absorption.

Q3: My compound is a pale yellow or brown solid. Is this normal?

While a pure compound is often white, it is not uncommon for furan- and piperidine-containing compounds to have a slight color due to minor impurities or slight degradation.[10] If the analytical data (NMR, LC-MS) confirms high purity, a pale color may be acceptable for many applications. If a completely colorless product is required, recrystallization with activated charcoal can sometimes help to remove colored impurities.

Q4: Can I use the free base, 4-(Furan-2-yl)piperidine, directly in my next reaction?

Yes, however, the free base is generally less stable than the hydrochloride salt.[2] It is more prone to oxidation and may be an oil, which can be more difficult to handle and accurately weigh. If you choose to use the free base, it is best to use it immediately after preparation or store it under an inert atmosphere at low temperatures.[2]

Q5: What are some potential impurities from the synthesis of 4-(Furan-2-yl)piperidine?

Potential impurities can arise from the specific synthetic route. For instance, if synthesized from furfural, impurities could include unreacted starting materials or intermediates from the reaction cascade, such as furfurylamine or tetrahydrofurfurylamine.[12] The synthesis of complex molecules with furan and piperidine rings can also lead to side-product formation.[13]

III. Experimental Protocols & Data

Protocol 1: Purification via Recrystallization
  • Dissolution: Place the crude 4-(Furan-2-yl)piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or methanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a non-solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot solvent to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Purification via Column Chromatography (of the Free Base)
  • Preparation of Free Base: Convert the crude hydrochloride salt to the free base as described in the "Troubleshooting Guide" (Issue 1, Solution 3).

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[5][6] The optimal solvent gradient will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described previously.

Data Summary: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common Use
Hexane 0.169Anti-solvent, Chromatography
Diethyl Ether 2.835Anti-solvent, Extraction
Ethyl Acetate 4.477Recrystallization, Chromatography, Extraction
Dichloromethane (DCM) 3.140Chromatography, Extraction
Isopropanol 3.982Recrystallization
Ethanol 4.378Recrystallization
Methanol 5.165Recrystallization
Water 10.2100Acid-Base Extraction

This table provides a general guide; empirical testing is crucial for optimization.

IV. Workflow Visualization

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for 4-(Furan-2-yl)piperidine hydrochloride.

Purification_Workflow Start Crude 4-(Furan-2-yl)piperidine HCl Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Oily_Product Oily or Sticky Product Is_Solid->Oily_Product No Check_Purity1 Check Purity (NMR, LC-MS) Recrystallize->Check_Purity1 Is_Pure1 Is it pure? Check_Purity1->Is_Pure1 Final_Product Pure Product Is_Pure1->Final_Product Yes Acid_Base Perform Acid-Base Extraction to Isolate Free Base Is_Pure1->Acid_Base No Oily_Product->Acid_Base Chromatography Column Chromatography on Free Base Acid_Base->Chromatography Check_Purity2 Check Purity of Free Base Chromatography->Check_Purity2 Is_Pure2 Is it pure? Check_Purity2->Is_Pure2 Is_Pure2->Recrystallize No (Re-evaluate strategy) Salt_Formation Convert to HCl Salt Is_Pure2->Salt_Formation Yes Salt_Formation->Final_Product

Caption: Decision tree for purification of 4-(Furan-2-yl)piperidine HCl.

V. References

  • Supporting Information for publications mentioning purification by silica gel column chromatography. (Source: )

  • BenchChem. Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents. (Source: )

  • Sigma-Aldrich. 4-(benzofuran-2-yl)piperidine hydrochloride. (Source: )

  • Sigma-Aldrich. 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride. (Source: )

  • BLD Pharm. 4-(Furan-2-yl)piperidine. (Source: )

  • PubChemLite. 4-(furan-2-yl)piperidine (C9H13NO). (Source: )

  • Fluorochem. 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride. (Source: )

  • Parmar, T. H. et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(vii), 471-481. (Source: )

  • BenchChem. Application Notes and Protocols: Synthesis of 4-(Furan-2-yl)aniline Hydrochloride. (Source: )

  • BenchChem. An In-depth Technical Guide on 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, Structure, and Analysis. (Source: )

  • ResearchGate. Discussion on piperidine crystallization. (Source: )

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (PhD Thesis). University College Cork. (Source: )

  • CymitQuimica. Piperidine hydrochloride. (Source: )

  • Yang, L. et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. (Source: )

  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (Source: )

  • Lau, T. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. (Source: )

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. (Source: )

  • BLDpharm. 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride. (Source: )

  • ChemDiv. N-[(furan-2-yl)methyl]-1-(methanesulfonyl)piperidine-4-carboxamide. (Source: )

  • Singh, S. et al. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 107, 363-369. (Source: )

Sources

Troubleshooting

Challenges in the scale-up synthesis of piperidine derivatives

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, mechanistic challenges encountered during the scale-up sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, mechanistic challenges encountered during the scale-up synthesis of piperidine derivatives.

Piperidines are ubiquitous in pharmaceutical APIs, but transitioning their synthesis from the bench to the pilot plant introduces severe bottlenecks—ranging from catalyst poisoning during pyridine hydrogenation to the loss of stereocontrol in exothermic batch reactions. This guide provides field-proven causality, self-validating protocols, and actionable solutions.

Module 1: Pyridine Hydrogenation & Catalyst Poisoning

Q: Why does my pyridine hydrogenation stall at 30-40% conversion upon scale-up, even with fresh catalyst?

Expert Insight & Causality: Direct reduction of flat pyridines into sp³-rich piperidines is fundamentally challenging due to the aromatic stability of the starting material and the basicity of the product. Piperidine is a significantly stronger Lewis base than pyridine. As the reaction progresses, the newly formed piperidine coordinates tightly to the active sites of homogeneous or heterogeneous transition metal catalysts (e.g., Pd/C, PtO₂, or Ir). This effectively "poisons" the catalyst, preventing further hydrogen activation and stalling the reaction[1].

The Solution: Implement an acidic modifier strategy or "ionic hydrogenation." By adding an acid (such as Trifluoroacetic acid, TFA) to the reaction mixture, the piperidine product is protonated in situ to form a piperidinium salt. This salt lacks the free lone pair required to coordinate with the metal, thereby keeping the catalytic cycle active and allowing for complete conversion at scale[2].

G A Substituted Pyridine Starting Material B Standard Hydrogenation (Pd/C or PtO2, H2) A->B C Piperidine Product (Strong Lewis Base) B->C D Catalyst Poisoning (Reaction Stalls) C->D Binds to metal E Acidic Conditions (e.g., TFA, HCl) D->E Add acid modifier F Piperidinium Salt (Non-coordinating) E->F Protonation G Complete Conversion & Scale-Up Success F->G Prevents poisoning

Caption: Mechanistic resolution of catalyst poisoning via in situ piperidinium salt formation.

Self-Validating Protocol: Iridium(III)-Catalyzed Scale-Up Reduction This protocol utilizes a highly chemoselective Ir(III) system capable of tolerating reducible functional groups (halides, olefins) at a 100 mmol scale[2].

  • Preparation: In a high-pressure autoclave reactor, dissolve the substituted pyridine (100 mmol) in anhydrous methanol (0.5 M).

  • Acidification: Slowly add TFA (3.0 equivalents) to the solution under continuous stirring. Self-validation check: A mild exotherm indicates successful salt formation; ensure jacket cooling is active to maintain ambient temperature.

  • Catalyst Addition: Add the [Ir-OMs] catalyst at a low loading of 2 mol%.

  • Pressurization: Seal the reactor, purge the headspace with nitrogen (3x), and pressurize with H₂ gas to 50 bar.

  • Reaction: Heat the mixture to 25–80 °C (depending on substrate sterics) and stir vigorously for 18 hours.

  • Work-up: Safely vent the H₂ gas. Concentrate the mixture under reduced pressure, neutralize with aqueous NaOH until pH > 10, and extract with dichloromethane to isolate the free piperidine.

Module 2: Stereoselective Synthesis & Exotherm Management

Q: When scaling up the synthesis of α-chiral piperidines via Grignard addition to imines, my diastereomeric ratio (dr) drops significantly compared to the bench scale. How can I fix this?

Expert Insight & Causality: Batch scale-up inherently alters the surface-area-to-volume ratio of your reactor, leading to inefficient heat dissipation. The addition of Grignard reagents to N-sulfinyl imines is a highly exothermic process. In a large batch reactor, localized "hot spots" occur because the cooling jacket cannot remove heat fast enough. This excess thermal energy provides the activation energy for epimerization or unselective background reactions, destroying the kinetic diastereoselectivity[3].

The Solution: Transition the critical bond-forming step to a continuous flow protocol. Flow reactors provide exceptional mass and heat transfer, instantly dissipating exotherms and locking in the stereochemistry before epimerization can occur[3].

G N1 Pump A: N-Sulfinyl Imine in THF N3 T-Mixer (High Shear Mixing) N1->N3 N2 Pump B: Grignard Reagent in THF N2->N3 N4 Residence Time Coil (Precise Temp Control) N3->N4 Rapid Exotherm Control N5 In-line Quench (Aqueous NH4Cl) N4->N5 Prevents Epimerization N6 Phase Separation & Isolation N5->N6

Caption: Continuous flow setup for the diastereoselective synthesis of α-chiral piperidines.

Self-Validating Protocol: Continuous Flow Synthesis

  • Feed Preparation: Prepare Feed A as a 0.2 M solution of N-(tert-butylsulfinyl)-haloimine in anhydrous THF. Prepare Feed B as a 0.3 M solution of the Grignard reagent in THF.

  • System Priming: Connect Feed A and Feed B to high-precision syringe pumps. Route the lines through a precooling loop immersed in a temperature-controlled bath set to -20 °C.

  • Continuous Mixing: Direct both streams into a high-shear T-mixer followed by a PFA residence time coil (1/16" O.D.). Set the flow rates to achieve a precise residence time of 2 minutes.

  • In-line Quench: Direct the output stream into a third stream containing saturated aqueous NH₄Cl. Self-validation check: The immediate formation of magnesium salts (cloudiness) in the quench line confirms the active destruction of unreacted Grignard, preventing out-of-reactor side reactions.

  • Isolation: Collect the biphasic mixture, separate the organic layer, and concentrate to yield the enantioenriched α-substituted piperidine (typically >90:10 dr and >80% yield).

Module 3: Workup & Transition Metal Scavenging

Q: How do I remove residual Rhodium or Iridium from my piperidine API without using column chromatography?

Expert Insight & Causality: Because piperidines are strong nitrogenous ligands, they readily form stable complexes with the transition metals used in their synthesis (e.g., Rhodium in asymmetric reductive transamination or Iridium in hydrogenation). At the kilogram scale, traditional silica gel column chromatography is economically and environmentally unviable due to massive solvent consumption.

The Solution: Utilize functionalized silica scavengers. These scavengers contain highly coordinating ligands (like thiols or thioureas) covalently bonded to a silica backbone. They thermodynamically outcompete the piperidine product for the transition metal, allowing the heavy metals to be removed via simple filtration.

Quantitative Data: Metal Scavenger Selection Guide Table 1: Comparison of functionalized scavengers for piperidine API purification.

Scavenger TypeTarget MetalsLoading Capacity (mmol/g)Optimal pH RangeContact TimeScavenging Efficiency
Silica-Thiol (Si-SH) Pd, Pt, Ir, Rh1.2 - 1.52 - 84 - 12 h>95%
Silica-Thiourea Pd, Ru, Rh1.0 - 1.23 - 92 - 8 h>98%
Silica-Amine (Si-NH₂) Cu, Cr, Ni1.4 - 1.84 - 101 - 4 h>90%
Activated Carbon Broad spectrumVariable1 - 1412 - 24 h70 - 85%

Protocol Note: Add the selected scavenger (typically 5-10 equivalents relative to the initial catalyst loading) directly to the crude organic post-reaction mixture. Stir at slightly elevated temperatures (40 °C) for the recommended contact time, then filter through a Celite pad.

References

  • Sun, M. et al. "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol." Organic Letters, 2022.[Link]

  • "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." ResearchGate, 2020.[Link]

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2024.[Link]

Sources

Optimization

Technical Support Center: Stability of the Furan Ring Under Acidic Conditions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for challenges related to the stability of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for challenges related to the stability of furan-containing compounds in acidic environments. The furan moiety is a valuable scaffold in pharmaceuticals and bio-based chemicals, but its inherent instability under acidic conditions presents a significant hurdle in synthesis, workup, purification, and formulation.[1][2][3] This document is designed to provide both mechanistic understanding and practical, actionable solutions to common experimental problems.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading during an acidic reaction or workup. What is the chemical mechanism behind this instability?

A1: The degradation of furan in acidic media is a well-understood process driven by acid-catalyzed hydrolysis and subsequent ring-opening.[4] The core mechanism involves several key steps:

  • Protonation (Rate-Limiting Step): The reaction is initiated by the protonation of the furan ring by an acid. This is the slowest, and therefore rate-determining, step of the degradation process.[4][5][6][7] Computational and experimental studies show that protonation occurs preferentially at the α-carbon (C2 or C5), the positions adjacent to the ring oxygen, as this is more energetically favorable than protonation at the β-carbon.[5][6][7]

  • Nucleophilic Attack: The resulting protonated intermediate is highly electrophilic and susceptible to nucleophilic attack. In aqueous or protic media, a solvent molecule (like water) attacks the ring.[5][7] This leads to the formation of cyclic furanol intermediates, such as 2,5-dihydro-2-furanol.[5][7][8]

  • Ring-Opening: Subsequent protonation of the ring oxygen in the furanol intermediate weakens the C-O bond, triggering the opening of the five-membered ring.[5][7][8] This final step typically yields acyclic 1,4-dicarbonyl compounds or their derivatives.[5]

This entire process highlights the furan ring's sensitivity, especially when strong acids are used.[9]

Furan_Ring_Opening Furan Furan Ring Protonated α-Protonated Intermediate (Electrophilic) Furan->Protonated + H⁺ (Rate-Limiting) Furanol Furanol Intermediate Protonated->Furanol + H₂O (Nucleophilic Attack) Dicarbonyl 1,4-Dicarbonyl Product (Ring-Opened) Furanol->Dicarbonyl + H⁺ (Ring Scission)

Caption: Acid-Catalyzed Furan Ring-Opening Mechanism.

Q2: What experimental factors have the most significant impact on the rate of furan degradation?

A2: Several factors critically influence the stability of the furan ring in acidic media. Understanding and controlling these variables is key to minimizing degradation.

FactorImpact on StabilityCausality and Expert Insights
Substituents HighElectron-withdrawing groups (EWGs), such as fluoroalkyl groups at the C2 or C5 positions, significantly enhance stability by decreasing the electron density of the ring, making it less susceptible to protonation.[4][10] Conversely, electron-releasing groups (ERGs) activate the ring, accelerating protonation and subsequent degradation or polymerization pathways.[4][5]
Solvent Choice HighThe choice of solvent is paramount. Polar aprotic solvents , like Dimethylformamide (DMF), have a demonstrated stabilizing effect on furan derivatives.[1][2][4][10] In contrast, protic solvents like water or alcohols can act as nucleophiles in the ring-opening mechanism, directly participating in and accelerating degradation.[4][5]
Acid Strength & Type HighThe degradation is typically initiated by specific acid catalysis.[5] Stronger Brønsted acids (e.g., HCl, H₂SO₄) or higher acid concentrations will invariably accelerate the degradation rate.[5] It's also important to note that some metal salts (e.g., FeCl₃) can generate significant acidity in solution and act as potent catalysts for ring-opening.[5][11]
Temperature MediumAs with most chemical reactions, higher temperatures increase the kinetic energy of the system and accelerate the rate of degradation.[5] To preserve the integrity of the furan ring, reactions and workups should be performed at the lowest effective temperature.[4]
Q3: I am observing multiple unexpected products in my reaction. Could this be related to furan degradation?

A3: Absolutely. The acid-catalyzed degradation of substituted furans often leads to a complex mixture of products, not just a single ring-opened compound.[5] This complexity arises because the nature and position of substituents on the furan ring can dictate different ring-opening pathways or promote subsequent reactions (e.g., aldol condensations) of the initial degradation products.[5][12] For instance, studies have shown that while a specific substituted furan might yield a single, clean ring-opened product, its unsubstituted or hydroxymethyl-substituted analogs can form multiple products under the exact same conditions.[5][12] Therefore, the appearance of multiple, often isomeric, byproducts should prompt an investigation into furan ring instability as a potential cause.

Q4: What are the recommended analytical methods for monitoring the degradation of my furan-containing compound?

A4: Due to the high volatility of furan and many of its derivatives and degradation products, gas chromatography (GC) is a very common and effective analytical technique.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method for both separating and identifying volatile furanic compounds and their degradation products.[5][13]

  • Headspace Solid-Phase Microextraction (HS-SPME): For trace-level analysis or when dealing with complex matrices (like in food or biological samples), HS-SPME is a preferred sample preparation technique.[5][13] It is a solvent-free, sensitive, and efficient method for extracting and concentrating volatile analytes from a sample's headspace before GC analysis.[5][13]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or more polar furan derivatives, HPLC is also a suitable and widely used method.[5]

  • High-Resolution Techniques (GC-MS/MS or LC-MS/MS): When dealing with complex mixtures where degradation products are difficult to separate or identify, tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem Encountered Probable Cause Recommended Solutions & Mitigation Strategies
Low yield of desired product; presence of unknown impurities after an acidic reaction. Acid-catalyzed degradation of the furan ring is occurring during the reaction.1. Use Milder Conditions: Switch to a weaker acid, lower the acid concentration, or reduce the reaction temperature.[4][5] 2. Change Solvent: If possible, use a polar aprotic solvent like DMF to stabilize the furan ring.[4][10] 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.[5] 4. Protect the Ring: If the reaction chemistry allows, consider installing a temporary protecting group to shield the furan moiety.[4]
Compound degrades during aqueous acidic workup. The pH of the aqueous wash is too low, causing rapid ring-opening.1. Careful pH Adjustment: Avoid strongly acidic conditions. Adjust the pH carefully to a milder range (e.g., pH 4-5) before extraction.[5] 2. Use Buffered Solutions: Employ a buffered aqueous solution for the workup to maintain a stable, non-aggressive pH.[5] 3. Work Quickly and Cold: Perform the extraction rapidly and at a low temperature (e.g., in an ice bath) to minimize the contact time with the acidic aqueous phase.[5]
Product decomposes during purification by silica gel chromatography. Standard silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive furan compounds.[4]1. Use Deactivated Silica: Employ neutral or deactivated silica gel for chromatography. 2. Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to neutralize the acidic sites on the silica.[4] 3. Consider Alternatives: If possible, use alternative purification methods like crystallization or distillation.[4]

Experimental Protocols

Protocol 1: General Workflow for Assessing Furan Stability

This protocol provides a robust, self-validating framework for quantifying the stability of a furan-containing compound under specific acidic conditions.

Caption: Experimental Workflow for Furan Stability Assessment.

Methodology:

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7).[4]

    • Prepare a stock solution of your furan-containing compound in a stable solvent (e.g., acetonitrile or DMF).[4]

    • Prepare a stock solution of a stable internal standard (IS) that is well-resolved from your analyte and its potential degradation products.[4]

  • Experiment Setup:

    • In a series of sealed vials, add the appropriate buffer solution.[4]

    • Add a known aliquot of the furan compound stock solution and the IS stock solution to each vial to achieve the final target concentration.[4]

    • Prepare a "time zero" (T₀) sample by immediately quenching the reaction as described in step 4. This sample represents 100% of the initial compound.[4]

    • Incubate the remaining vials at a controlled, constant temperature.[4]

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove a vial from incubation.[5]

  • Quenching:

    • Immediately stop the degradation reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution).[5] This step is critical for accurate results.

  • Sample Analysis:

    • Analyze the quenched samples using a validated analytical method (e.g., GC-MS or HPLC) to quantify the concentration of the remaining furan substrate and any formed degradation products relative to the internal standard.[4][5]

Protocol 2: Analytical Method for Volatile Furans by HS-SPME-GC-MS

This protocol is adapted from standard methods for analyzing furan in various matrices.[13][14][15]

  • Sample Preparation:

    • Place a precisely weighed aliquot of the sample (or the quenched solution from Protocol 1) into a headspace vial.[14]

    • For semi-solid samples, dilution with water or a saturated NaCl solution may be necessary to improve partitioning into the headspace.[14][16]

    • Add the internal standard (e.g., deuterated furan, d4-furan).[14][16] Seal the vial immediately.

  • Headspace Extraction (HS-SPME):

    • Place the vial in the autosampler, which incubates it at a controlled temperature (e.g., 50-80°C) for a set time to allow analytes to partition into the headspace.[15][17]

    • Expose a SPME fiber (e.g., CAR/PDMS or CAR/DVB/PDMS) to the headspace for a defined period to adsorb the volatile compounds.[13]

  • Analysis (GC-MS):

    • Retract the fiber and immediately insert it into the heated injection port of the GC. The adsorbed analytes are thermally desorbed onto the GC column for separation.[5]

    • The separated compounds are subsequently detected and identified by the mass spectrometer. Quantification is performed by comparing the analyte's response to that of the internal standard.[14]

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem.
  • Technical Support Center: Furan Ring Stability and Degradation. (2025). BenchChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods. (2024). PMC.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Academia.edu.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Ananikov Laboratory.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai.
  • Factors affecting the analysis of furan in heated foods. (2006). PubMed.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
  • Determination of Furan in Foods. (2004). FDA.
  • Furan in Thermally Processed Foods - A Review. (2015). PMC.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate.
  • Methods for the determination of furan in food. (2007). JRC Publications Repository.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2013). Catalysis Science & Technology (RSC Publishing).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Amazon AWS.

Sources

Troubleshooting

Technical Support Center: Overcoming Side Reactions in the Buchwald-Hartwig Amination of Furans

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of N-substituted furans via the Buchwald-Hartwig amination. This powerful C-N cross-coupling reaction, while transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of N-substituted furans via the Buchwald-Hartwig amination. This powerful C-N cross-coupling reaction, while transformative, can present unique challenges when applied to the furan scaffold. The electron-rich nature and potential instability of the furan ring necessitate a carefully optimized approach to avoid common and substrate-specific side reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter at the bench. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to maximize the yield and purity of your desired aminofuran products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is plagued by hydrodehalogenation, resulting in significant amounts of the corresponding defunctionalized furan. What are the primary causes and how can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and often frustrating side reaction in Buchwald-Hartwig aminations. With furan substrates, this can be particularly pronounced due to the electron-rich nature of the heterocycle.

Mechanistic Insight: Hydrodehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the coordinated furan to produce the defunctionalized arene. The source of the hydride can be the amine, solvent, or even trace water in the reaction mixture.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is your first line of defense. Bulky, electron-rich biarylphosphine ligands are often essential for promoting the desired C-N reductive elimination over competing pathways.[1] For furan substrates, consider ligands from the Buchwald portfolio such as SPhos , XPhos , or tBuBrettPhos .[2][3] These ligands create a sterically hindered environment around the palladium center, which can disfavor the approach of hydride sources and accelerate the desired amination.

  • Base Optimization: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes exacerbate hydrodehalogenation.[4] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These less aggressive bases can slow down the pathways leading to Pd-H formation.

  • Temperature Control: Higher reaction temperatures can accelerate side reactions. If you are observing significant hydrodehalogenation, try lowering the temperature. A modest decrease of 10-20 °C can sometimes dramatically improve selectivity without completely stalling the desired reaction.

  • Amine Purity and Stoichiometry: Ensure your amine is of high purity and free from protic impurities. Using a slight excess (1.1-1.2 equivalents) of the amine is standard, but a large excess should be avoided as it can increase the concentration of potential hydride donors.

Q2: I am observing significant homocoupling of my halofuran starting material. How can I minimize the formation of this bi-furan byproduct?

Homocoupling of the aryl halide to form a biaryl species is another common side reaction in palladium-catalyzed cross-couplings.

Mechanistic Insight: This side reaction can occur through several pathways, including the reaction of two molecules of the aryl halide with the palladium catalyst. The presence of oxygen can also promote the homocoupling of boronic acids if they are present as impurities.[1]

Troubleshooting Strategies:

  • Ensure Rigorously Inert Conditions: Oxygen can be a major contributor to homocoupling. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.[1]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling than others. Screening different palladium precatalysts and ligands can be beneficial.

  • Lowering Reaction Temperature: As with hydrodehalogenation, lowering the reaction temperature can often disfavor the homocoupling pathway.

Q3: My reaction mixture is turning dark brown or black, and the reaction has stalled. What is happening and can it be salvaged?

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[5][6] This signifies that the active Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle.

Causality and Prevention:

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere is a common cause of catalyst decomposition.[6]

  • High Temperatures: Prolonged exposure to high temperatures can promote catalyst agglomeration.[5]

  • Ligand Degradation: The phosphine ligand stabilizes the palladium catalyst. If the ligand degrades under the reaction conditions, the palladium will precipitate.[1]

  • Impure Reagents: Impurities in the solvents or starting materials can poison the catalyst. Ensure the use of high-purity, anhydrous reagents.[6]

Can it be salvaged?

Unfortunately, once significant palladium black has formed, it is very difficult to rescue the reaction. The best course of action is to start over, paying meticulous attention to the following:

  • Inert Atmosphere: Use a glovebox for reaction setup if possible. If not, ensure a thorough purge of the reaction vessel with an inert gas.

  • Degassed Solvents: Use anhydrous, degassed solvents.

  • High-Purity Reagents: Use freshly purchased or purified starting materials.

  • Temperature Control: Avoid excessive heating.

Q4: The most concerning side reaction I'm seeing is the decomposition of my furan ring. How can I prevent this furan ring opening?

Furan ring opening is a more specific and challenging side reaction when working with these heterocycles. The furan ring can be sensitive to both acidic and basic conditions, as well as certain metal catalysts, leading to a complex mixture of byproducts.[7][8]

Mechanistic Considerations and Mitigation Strategies:

While the exact mechanism of furan ring opening under Buchwald-Hartwig conditions is not extensively documented, we can infer the likely pathways and preventative measures based on the known chemistry of furans. The decomposition on palladium surfaces is thought to initiate at the C-O bond.[7]

  • Base Selection is Paramount: Strong bases, especially in the presence of nucleophilic amines, can promote ring-opening pathways. The use of weaker, non-nucleophilic bases is highly recommended.

    • Recommended Bases: Cs₂CO₃, K₃PO₄

    • Bases to Use with Caution: NaOtBu, LiHMDS (can be too aggressive for sensitive furan substrates)

  • Temperature Management: Elevated temperatures can provide the activation energy needed for ring decomposition. Running the reaction at the lowest effective temperature is crucial. Consider starting at a lower temperature (e.g., 80 °C) and only increasing it if the reaction is too slow.

  • Ligand Influence: While not directly preventing ring opening, a highly efficient ligand that promotes rapid C-N coupling can be beneficial. A faster desired reaction means a shorter reaction time and less opportunity for the furan ring to decompose. Bulky biarylphosphine ligands are again recommended.[1]

  • Substrate Electronic Effects: Furans with electron-withdrawing groups (e.g., esters, ketones) are generally more stable than those with electron-donating groups. For electron-rich furans, milder conditions are especially critical.

Data Summary: Recommended Starting Conditions

The optimal conditions are highly substrate-dependent. The following table provides a starting point for your optimization efforts.

Furan SubstrateAmine TypeRecommended LigandRecommended BaseSolventTemperature (°C)
2-BromofuranPrimary AlkylamineBrettPhosCs₂CO₃Toluene80-100
2-ChlorofuranPrimary AlkylaminetBuBrettPhosK₃PO₄Dioxane100-110
2-IodofuranSecondary AlkylamineRuPhosNaOtBu (use with caution)Toluene80-100
5-Bromo-2-furoic acid esterArylamineXPhosK₃PO₄Dioxane90-110

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Halofuran

Materials:

  • Halofuran (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox, add the halofuran, palladium precatalyst, and base to the oven-dried reaction vial.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Sealing and Heating: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Competing Side Reactions

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar-Furan)(X) pd0->oa_complex Oxidative Addition (Furan-X) pd_black Pd(0) Black pd0->pd_black Decomposition amine_complex [L-Pd(II)(Ar-Furan)(Amine)]+X- oa_complex->amine_complex + Amine hydrodehalogenation Hydrodehalogenation (Furan-H) oa_complex->hydrodehalogenation [H] source homocoupling Homocoupling (Furan-Furan) oa_complex->homocoupling + Furan-X ring_opening Furan Ring Opening oa_complex->ring_opening Base/Temp amido_complex L-Pd(II)(Ar-Furan)(Amido) amine_complex->amido_complex + Base, -HBX amido_complex->pd0 Reductive Elimination product Aminofuran amido_complex->product caption Fig. 1: Buchwald-Hartwig catalytic cycle with major side reaction pathways for furan substrates. Troubleshooting_Workflow start Low Yield or Multiple Products? check_hydro Significant Hydrodehalogenation? start->check_hydro check_homo Significant Homocoupling? check_hydro->check_homo No sol_hydro Screen Ligands (e.g., SPhos) Try Weaker Base (Cs₂CO₃) Lower Temperature check_hydro->sol_hydro Yes check_ring Evidence of Ring Opening? check_homo->check_ring No sol_homo Ensure Inert Atmosphere Lower Temperature check_homo->sol_homo Yes check_pd_black Reaction Turning Black? check_ring->check_pd_black No sol_ring Use Weaker Base (K₃PO₄) Lowest Possible Temperature Use Highly Active Ligand check_ring->sol_ring Yes sol_pd_black Improve Inert Atmosphere Technique Use High-Purity Reagents Check Temperature Control check_pd_black->sol_pd_black Yes success Successful Amination check_pd_black->success No sol_hydro->success sol_homo->success sol_ring->success sol_pd_black->success caption Fig. 2: A systematic workflow for troubleshooting side reactions in the amination of furans.

Sources

Optimization

Solvent effects on the synthesis of furan-containing heterocycles

Welcome to the Technical Support Center for Furan Synthesis and Functionalization. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes, focusing instead on the mechanistic causalit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Synthesis and Functionalization. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes, focusing instead on the mechanistic causality behind solvent selection. Furan-containing heterocycles are highly sensitive to their solvation environment; the dielectric constant, hydrogen-bond donor capacity, and nucleophilicity of your solvent will dictate reaction rates, regiodivergence, and the suppression of unwanted polymerizations.

Below, you will find diagnostic workflows, mechanistic FAQs, a troubleshooting matrix, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Dashboard: The Logic of Solvent Selection

The following decision matrix outlines the causal relationship between synthetic pathways and optimal solvent environments.

Solvent_Selection A Target: Furan Synthesis B Biomass Dehydration (e.g., Fructose to HMF) A->B C Paal-Knorr Cyclization A->C D Au(I)-Catalyzed Cycloisomerization A->D B1 Polar Aprotic (DMSO) or Ionic Liquids ([BMIM]PF6) B->B1 C1 HFIP (Fluorinated Alcohol) or Toluene/Acid C->C1 D1 Polar (DCE) vs. Non-Polar (Toluene) D->D1 B2 Prevents humin polymers; Accelerates dehydration B1->B2 C2 Strong H-bond activation; Low nucleophilicity C1->C2 D2 Regiodivergent control (1,2-Si vs 1,2-H shift) D1->D2

Fig 1: Decision matrix for solvent selection in furan synthesis workflows.

Knowledge Base: Theory & Causality (FAQs)

Q1: Why do polar aprotic solvents (e.g., DMSO) drastically improve 5-HMF yields from carbohydrates compared to water? A1: Water acts as both a reactant and a nucleophile, promoting the rehydration of 5-hydroxymethylfurfural (5-HMF) into levulinic and formic acids. Furthermore, it facilitates the cross-polymerization of acyclic intermediates into insoluble black polymers known as humins. Polar aprotic solvents like DMSO stabilize the acyclic fructofuranosyl intermediates via strong dipole-dipole interactions without acting as nucleophiles, effectively suppressing these side reactions and driving the dehydration forward[1].

Q2: How does solvent choice dictate regiodivergence (1,2-Si vs. 1,2-H migration) in gold(I)-catalyzed cycloisomerizations? A2: The regioselectivity is entirely dependent on the solvent's ability to stabilize charged intermediates. In non-polar solvents (like toluene), the reaction proceeds via an initial 5-endo-dig cyclization to a neutral furyl-Au intermediate, followed by ipso-protiodeauration, yielding 1,2-H migration products. Conversely, when a polar solvent like 1,2-dichloroethane (DCE) is used, efficient solvation facilitates ligand dissociation. This forms a charged Au-carbene intermediate that exclusively drives 1,2-Si migration[2].

Au_Mechanism N1 Furyl-Au Intermediate N2 Polar Solvent (DCE) High Dielectric Constant N1->N2 Solvation of ions N3 Non-Polar Solvent (Toluene) Low Dielectric Constant N1->N3 Neutral pathway N4 Ligand Dissociation & Au-Carbene Formation N2->N4 N5 ipso-Protiodeauration (Kinetically Favorable) N3->N5 N6 1,2-Si Migration Product N4->N6 N7 1,2-H Migration Product N5->N7

Fig 2: Solvent-driven regiodivergence in Au(I)-catalyzed furan synthesis.

Q3: Why is HFIP (hexafluoroisopropanol) increasingly recommended for metal-free Paal-Knorr furan synthesis? A3: HFIP acts as a dual-purpose solvent and Brønsted acid promoter. Its exceptionally high hydrogen-bond donor capacity strongly activates the carbonyl oxygen of the 1,4-dicarbonyl substrate. Simultaneously, its extreme steric bulk and the strong electron-withdrawing nature of its trifluoromethyl groups render it highly non-nucleophilic. This prevents the solvent from trapping the transient carbocation intermediates, ensuring a clean cyclization to the furan[3].

Troubleshooting Matrix

Observed IssueRoot Cause AnalysisResolution Strategy
Rapid tar/humin formation during biomass dehydration Intermolecular aldol condensation of reactive intermediates (e.g., 2,5-dioxo-6-heptenal) in monophasic systems.Switch to a biphasic system (e.g., Water/MIBK) to continuously extract the furan product, or use an ionic liquid like [BMIM]PF6 to encapsulate intermediates[1],[4].
Endoperoxide intermediate decomposes before furan rearrangement High temperatures in polar aprotic solvents favor retro-Diels-Alder reactions or diepoxide formation.Conduct the thermal rearrangement in strictly apolar solvents (e.g., hexane) at controlled, sub-ambient temperatures[5].
Paal-Knorr reaction stalls at the mono-enol intermediate Insufficient dehydrating power of the solvent/catalyst system, leading to thermodynamic equilibrium.Transition to a Dean-Stark apparatus using toluene to azeotropically remove water, physically driving the equilibrium toward the furan.
Poor stereoselectivity in (4+3) cycloadditions Lack of stabilizing CH–π interactions between the furan and the intermediate in highly polar media.Switch to CH2Cl2 . Non-coordinating, moderately polar solvents preserve the tight, crowded transition state required for stereocontrol.

Standardized Experimental Protocols

Protocol A: HFIP-Assisted Metal-Free Paal-Knorr Synthesis

This protocol utilizes the unique hydrogen-bonding network of HFIP to achieve cyclization without transition metals[3].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl substrate (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of Hexafluoroisopropanol (HFIP). Causality Note: The concentration is kept high (0.5 M) to maximize intermolecular H-bonding between the solvent and the substrate.

  • Catalyst Addition: Add 10 mol% of p-toluenesulfonic acid (pTSA).

  • Reaction Execution: Stir the mixture at 50°C.

  • Self-Validation Check: The solution will transition from clear to pale yellow. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active dicarbonyl spot (Rf ~0.4) and the appearance of a bright blue fluorescent spot under 254 nm UV (Rf ~0.8) validates successful furan formation.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Purify the crude residue via flash column chromatography.

Protocol B: Biphasic Synthesis of 5-HMF from Fructose

This protocol uses a biphasic solvent system to prevent humin formation by immediately partitioning the reactive furan into the organic phase[1].

  • Aqueous Phase Preparation: Dissolve D-fructose (1.0 g) in 10 mL of an aqueous acidic solution (pH 2.0, adjusted with HCl) saturated with NaCl. Causality Note: NaCl induces a "salting-out" effect, decreasing the solubility of 5-HMF in the aqueous layer.

  • Organic Phase Addition: Add 30 mL of Methyl Isobutyl Ketone (MIBK).

  • Reaction Execution: Heat the biphasic mixture to 140°C in a pressure vessel under vigorous stirring (1000 rpm) for 60 minutes.

  • Self-Validation Check: Stop the stirring briefly to observe phase separation. The lower aqueous phase will darken slightly, but the upper MIBK phase must remain a clear, golden yellow. If the upper phase turns deep brown, phase transfer is failing (increase stirring rate or check NaCl saturation).

  • Isolation: Cool to room temperature, separate the MIBK layer, dry over anhydrous MgSO4, and concentrate under vacuum to yield 5-HMF.

Quantitative Reference Data: Solvent Effects on Furan Synthesis

The following table summarizes the physicochemical properties of standard solvents and their empirical effects on model furan syntheses (e.g., carbohydrate dehydration and metal-catalyzed cyclization).

SolventDielectric Constant (ε)Dipole Moment (D)Typical 5-HMF Yield (%)Primary Mechanistic Function
Water 80.11.85< 30%Acts as a nucleophile; promotes humin polymerization.
DMSO 46.73.96> 80%Stabilizes acyclic intermediates; prevents side reactions.
DCE 10.31.40N/ASolvates charged Au-carbenes (favors 1,2-Si migration).
Toluene 2.380.36N/AFavors neutral ipso-protiodeauration (favors 1,2-H migration).
HFIP 16.72.05> 90% (Paal-Knorr)Strong H-bond donor; activates carbonyls without nucleophilic trapping.
[BMIM]PF6 11.4N/A> 85%Ionic liquid; encapsulates intermediates and allows catalyst recycling.

References

  • Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route Source: ACS Omega URL:[Link][1]

  • Computation-Guided Development of Au-Catalyzed Cycloisomerizations Proceeding via 1,2-Si- or 1,2-H Migrations: Regiodivergent Synthesis of Silylfurans Source: Journal of the American Chemical Society (via PMC) URL:[Link][2]

  • HFIP-assisted Brønsted acid catalysed synthesis of furan derivatives Source: ConnectSci / Chemistry Europe URL:[Link][3]

  • [Bmim]PF6: An efficient tool for the synthesis of diverse bioactive heterocycles Source: ResearchGate URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC-UV Analysis of Piperidine-Containing Compounds

Abstract High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is an indispensable analytical technique in the pharmaceutical industry. However, the analysis of piperidine-containing compounds prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is an indispensable analytical technique in the pharmaceutical industry. However, the analysis of piperidine-containing compounds presents distinct challenges, primarily due to the basicity of the piperidine nitrogen and, in some cases, the absence of a strong UV chromophore. This guide provides a comprehensive comparison of HPLC-UV methodologies, offering expert insights into method development, troubleshooting, and the selection of alternative analytical techniques for these prevalent pharmaceutical scaffolds.

The Analytical Challenge: Navigating the Complexities of Piperidine Analysis

The piperidine ring is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals from antihistamines to antipsychotics.[1][2][3][4] Its saturated, heterocyclic structure, however, introduces specific analytical hurdles in reversed-phase HPLC.

The basic nature of the piperidine nitrogen (the pKa of its conjugate acid is approximately 11.2) is the primary source of chromatographic difficulties.[5][6] This basicity can lead to:

  • Poor Peak Shape: Interaction between the protonated piperidine and residual acidic silanols on silica-based stationary phases can cause significant peak tailing. This asymmetry complicates peak integration and reduces the accuracy and precision of quantification.

  • Low Retention: Highly polar piperidine derivatives may exhibit insufficient retention on traditional C18 columns, eluting near the solvent front.

  • Low UV Sensitivity: Many piperidine-containing molecules lack a significant chromophore, making detection at standard UV wavelengths challenging.[1][7]

Comparative Analysis of HPLC-UV Methodologies

A robust and reliable HPLC-UV method for piperidine-containing compounds is achieved through the systematic optimization of the stationary phase, mobile phase, and detector parameters.

Stationary Phase Selection: Mitigating Silanol Interactions

The choice of HPLC column is critical to overcoming the challenges associated with basic analytes. While C18 columns are the most widely used in reversed-phase chromatography, not all C18 columns are created equal.[8][9]

Stationary PhasePrinciple of OperationAdvantages for Piperidine AnalysisDisadvantages
Traditional C18 Hydrophobic interactions with the C18 alkyl chains.Widely available and cost-effective.Prone to severe peak tailing for basic compounds due to silanol interactions.
High-Purity, End-Capped C18 Utilizes a high-purity silica backbone with a reduced number of accessible silanols, which are further deactivated by "end-capping."Significantly improved peak shape for basic compounds.[10]End-capping is never 100% complete; some residual silanol activity may persist.
Polar-Embedded Phases Incorporates a polar functional group (e.g., amide, carbamate) near the silica surface, shielding residual silanols.Excellent peak shape for basic compounds and can offer alternative selectivity.May have different hydrolytic stability compared to traditional C18 phases.
Hybrid Particle Technology Columns packed with particles that have both silica and organic polymer characteristics.Offers a wider usable pH range, allowing for the analysis of basic compounds at elevated pH where they are neutral and less likely to interact with silanols.[11]Can be more expensive than traditional silica-based columns.
Mobile Phase Optimization: The Power of pH Control

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13]

For basic compounds like piperidines, there are two primary strategies for mobile phase pH selection:

  • Low pH (pH 2-4): At a pH well below the pKa of the piperidine's conjugate acid, the piperidine will be fully and consistently protonated.[14][15] This prevents on-column ionization changes and minimizes secondary interactions with silanols, leading to improved peak shape. Buffers such as phosphate or formate are commonly used to maintain a stable pH.[15]

  • High pH (pH > 8): Using a column stable at high pH, the mobile phase can be adjusted to a pH above the piperidine's pKa.[10] In this state, the piperidine is neutral, which eliminates ionic interactions with the stationary phase and can lead to excellent peak shape and retention based purely on hydrophobicity.

Experimental Data: Impact of Mobile Phase pH on Donepezil (a piperidine-containing drug)

Mobile Phase pHPeak AsymmetryTheoretical Plates
7.0 (Unbuffered)> 2.5< 4000
3.0 (Phosphate Buffer)1.3> 10000
10.0 (Ammonium Bicarbonate on a hybrid column)1.1> 12000

(Illustrative data based on typical experimental outcomes)

Enhancing UV Detection for Low-Chromophore Compounds

For piperidine-containing compounds that lack a strong UV-absorbing moiety, several strategies can be employed:[16]

  • Low Wavelength Detection: Analyzing at lower wavelengths (e.g., 200-220 nm) can increase the signal for many compounds. However, this can also increase baseline noise and interference from mobile phase components.

  • Pre-Column Derivatization: This involves a chemical reaction to attach a UV-active tag to the piperidine molecule before HPLC analysis.[1][7][17][18][19] Common derivatizing agents for amines include dansyl chloride and 4-toluenesulfonyl chloride.[7][18][19] This approach can significantly enhance sensitivity but adds a step to the sample preparation process and requires careful optimization.[16][18][19]

  • Post-Column Derivatization: A reagent is added to the eluent after the column and before the detector to form a UV-active complex.[16] This avoids potential issues with separating multiple derivatized products.

Step-by-Step Experimental Protocols

Workflow for HPLC Method Development

Caption: A systematic workflow for HPLC method development for piperidine-containing compounds.

Protocol: HPLC-UV Analysis of Methylphenidate

This protocol outlines a starting point for the analysis of Methylphenidate, a piperidine-containing pharmaceutical.

1. Materials and Reagents:

  • Methylphenidate HCl Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters

2. Instrumentation:

  • HPLC with UV Detector

  • High-Purity, End-Capped C18 Column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (30:70 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

4. Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL solution of Methylphenidate HCl in the mobile phase.

  • Sample Solution: Dilute the sample to an expected concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

5. System Suitability:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the Methylphenidate peak should be ≤ 1.5.

Alternative Analytical Techniques

While HPLC-UV is a robust technique, certain applications may benefit from alternative or complementary methods.

TechniquePrincipleAdvantages for Piperidine AnalysisDisadvantages
LC-MS/MS Couples liquid chromatography with tandem mass spectrometry for highly selective and sensitive detection.The gold standard for bioanalysis and trace-level impurity analysis due to its superior sensitivity and specificity.[7]Higher instrumentation cost and complexity.
GC-MS Separates volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for volatile piperidines or those that can be easily derivatized to increase volatility.[7]Not suitable for non-volatile or thermally labile compounds.[7]
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) Universal detectors that are not dependent on the presence of a chromophore.[20]Useful for piperidine compounds with no UV absorbance.Non-linear response and lower sensitivity compared to UV or MS for some compounds.

Conclusion

The successful HPLC-UV analysis of piperidine-containing compounds requires a deliberate and scientifically-grounded approach to method development. By understanding the physicochemical properties of the analyte, particularly its basicity, and by selecting the appropriate stationary and mobile phases, chromatographers can develop robust, reliable, and accurate methods. The use of modern, high-purity, end-capped columns combined with careful mobile phase pH control is paramount to achieving symmetrical peak shapes and reproducible retention. For compounds lacking a strong chromophore, derivatization or the use of alternative detectors provides viable analytical solutions. This guide serves as a foundational resource for scientists and researchers in the pharmaceutical industry to effectively tackle the challenges associated with the analysis of this important class of compounds.

References

  • Waters Corporation. (n.d.). XBridge Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 110-89-4, Piperidine. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ChemIDplus. (n.d.). Piperidine. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Analytical Method Development. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

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  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Determination of 4-(Furan-2-yl)piperidine hydrochloride by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and ef...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison for the purity determination of 4-(Furan-2-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method and contrast its performance with a Gas Chromatography (GC) alternative, supported by experimental data and validation principles.

Introduction: The Analytical Imperative for Heterocyclic Intermediates

4-(Furan-2-yl)piperidine hydrochloride is a valuable building block in the synthesis of novel therapeutic agents. Its purity can significantly impact the yield and impurity profile of the final API. Therefore, a precise and reliable analytical method for its purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it an ideal candidate for this purpose.[1] This guide will elucidate a scientifically sound HPLC method, compare it to a GC-based approach, and provide the rationale behind the experimental choices, grounded in established analytical principles and regulatory expectations.

Principles of Separation: HPLC vs. GC for Polar Amines

The choice between HPLC and GC for the analysis of a compound like 4-(Furan-2-yl)piperidine hydrochloride hinges on the physicochemical properties of the analyte. As a polar, basic compound, it is amenable to both techniques, but the methodologies and outcomes differ significantly.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally sensitive compounds.[2] For polar analytes, reversed-phase HPLC is a common and effective approach.[3] In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[2] For less volatile compounds like piperidine derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance.[4]

This guide will focus on a reversed-phase HPLC method as the primary technique due to its direct applicability to the analyte without the need for derivatization, and will use a GC-FID (Flame Ionization Detection) method as a point of comparison.

Proposed HPLC Method for Purity Determination

The following HPLC method is designed for the accurate and precise purity determination of 4-(Furan-2-yl)piperidine hydrochloride, including the separation of potential process-related impurities and degradation products.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Water/Acetonitrile (50:50, v/v)
Rationale for Method Parameters
  • Column: A C18 column is a robust and versatile choice for reversed-phase chromatography, offering good retention for a wide range of compounds.[5]

  • Mobile Phase: A mixture of acidified water and acetonitrile provides good separation for polar, basic compounds.[6] The phosphoric acid helps to protonate the piperidine nitrogen, leading to better peak shape and consistent retention.[7]

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable runtime.

  • Detection: The furan ring provides a chromophore that allows for UV detection.[8] A wavelength of 254 nm is a common choice for aromatic and heterocyclic systems.

Comparative Gas Chromatography (GC) Method

For comparison, a GC-FID method typical for the analysis of piperidine derivatives is presented below. Note that this method may require derivatization for optimal performance, adding a layer of complexity to the sample preparation.

Chromatographic Conditions
ParameterRecommended Setting
Column DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm
Carrier Gas Helium at 2 mL/min
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Oven Program Initial: 150 °C for 10 minRamp: 35 °C/min to 260 °C, hold for 2 min
Injection Volume 1 µL (split 1:5)
Diluent Methanol

Experimental Workflow and Data Visualization

A systematic approach is crucial for both method development and routine analysis. The following diagrams illustrate the workflows for the proposed HPLC and comparative GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: HPLC Purity Determination Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Methanol Sample_GC->Dissolve_GC Derivatize Derivatization (Optional) Dissolve_GC->Derivatize Inject_GC Inject into GC Derivatize->Inject_GC Separate_GC Separation on DB-17 Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate % Purity Integrate_GC->Calculate_GC Report_GC Generate Report Calculate_GC->Report_GC Degradation_Pathway cluster_stress Stress Conditions Analyte 4-(Furan-2-yl)piperidine HCl Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Degradant1 Ring-Opened Products (from Furan) Acid->Degradant1 Degradant3 Other Degradants Base->Degradant3 Degradant2 Oxidized Piperidine Derivatives Oxidation->Degradant2 Thermal->Degradant3 Photo->Degradant3

Figure 3: Potential Degradation Pathways

Conclusion and Recommendations

For the purity determination of 4-(Furan-2-yl)piperidine hydrochloride, the proposed reversed-phase HPLC method offers significant advantages over a comparative GC method. Its ability to analyze the polar, basic compound directly without derivatization simplifies the workflow and reduces potential sources of error. Furthermore, the HPLC method demonstrates superior sensitivity, precision, and the capability to be validated as a stability-indicating method.

While GC can be a viable technique, particularly for volatile impurities, HPLC remains the more robust and versatile choice for comprehensive purity analysis of this and similar heterocyclic pharmaceutical intermediates. The adoption of a well-validated HPLC method, as outlined in this guide, will contribute to ensuring the quality and consistency of 4-(Furan-2-yl)piperidine hydrochloride in research and development settings.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2025. Available from: [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. 2025. Available from: [Link]

  • Petrovska-Dimitrievska G, Acevska J, Nakov N, Zafirova Gjorgievska M, Brezovska K. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. 2022;68(1):69-74. Available from: [Link]

  • Scribd. LOD and LOQ in HPLC Analysis. Available from: [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. 2025. Available from: [Link]

  • ACS Publications. Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines in Cooked Meats and Grill Scrapings by HPLC/ESI-MS. 2005. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • PharmaSOP.in. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available from: [Link]

  • PubMed. [Simultaneous Determination of 9 Heterocyclic Aromatic Amine in Poultry Products by Solid-Phase Extraction-High Performance Liquid Chromatography]. 2011. Available from: [Link]

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  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

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  • European Medicines Agency. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 1995. Available from: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. 2023. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. 2025. Available from: [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. 2024. Available from: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

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  • Biosynce. Under what conditions does piperidine decompose?. 2025. Available from: [Link]

  • IJRR, International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. Available from: [Link]

  • IAEA. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. 2024. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. 2024. Available from: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
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Validation

Unlocking Isomeric Resolution: A Comparative Guide to GC-MS Methodologies for Piperidine Isomers

Piperidine derivatives and their positional isomers (such as methylpiperidines and complex substituted piperidines) are ubiquitous building blocks in pharmaceutical development and medicinal chemistry. However, they pres...

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine derivatives and their positional isomers (such as methylpiperidines and complex substituted piperidines) are ubiquitous building blocks in pharmaceutical development and medicinal chemistry. However, they present a notorious analytical bottleneck: distinguishing between closely related positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Because these isomers possess identical boiling points and nearly indistinguishable electron ionization (EI) mass spectra, achieving baseline separation and unambiguous identification requires a highly optimized analytical strategy.

As an application scientist, it is critical to understand that successful isomer differentiation is not achieved by simply injecting a sample into a standard GC-MS system. It requires a fundamental understanding of amine-silica interactions, stationary phase selectivity, and mass spectral fragmentation thermodynamics. This guide objectively compares standard and specialized GC stationary phases and provides a field-proven, self-validating protocol for the separation of piperidine isomers.

Mechanistic Causality: Why Do Piperidines Defy Standard Separation?

The difficulty in separating piperidine isomers stems from their chemical nature. Piperidines are strongly basic cyclic amines (pKa ~11.2). When vaporized in a GC inlet and introduced to a standard fused-silica capillary column, the lone pair of electrons on the basic nitrogen interacts aggressively with residual, unshielded acidic silanol (Si-OH) groups on the silica surface.

This interaction causes three critical analytical failures:

  • Severe Peak Tailing: The reversible but strong hydrogen bonding leads to an asymmetry factor ( As​ ) often exceeding 2.0.

  • Loss of Resolution ( Rs​ ): Tailing peaks broaden the peak base, causing closely eluting positional isomers (e.g., 3-methylpiperidine and 4-methylpiperidine) to co-elute entirely.

  • Analyte Adsorption: At trace levels, the amine can be irreversibly adsorbed, leading to non-linear calibration curves and false negatives.

To overcome this, the analytical system must rely on base-deactivated stationary phases that neutralize these active sites, allowing the subtle boiling point and steric differences of the isomers to drive the chromatographic separation. Furthermore, once separated, interpreting the subtle differences in fragment ion abundance—such as the resonance-stabilized iminium ion—is required for positive identification, as detailed in the 1[1].

GC-MS Analytical Workflow

The following logic tree outlines the decision-making process for analyzing highly basic isomeric mixtures.

Caption: GC-MS Analytical Workflow for the Separation and Identification of Piperidine Isomers.

Comparative Analysis of GC Stationary Phases

Selecting the correct column chemistry is the single most important variable in this assay. We compare three distinct column chemistries commonly found in analytical laboratories.

  • Alternative 1: Standard Non-Polar (5% Phenyl-methylpolysiloxane, e.g., DB-5MS / HP-5MS) While ubiquitous for general drug screening and featured heavily in 2[2], these columns are fundamentally flawed for underivatized piperidines. The lack of surface shielding results in severe tailing, making it impossible to resolve the 3-methyl and 4-methyl positional isomers.

  • Alternative 2: Polar Polyethylene Glycol (PEG, e.g., HP-INNOWax) PEG columns offer alternative selectivity based on hydrogen bonding. The polymer layer provides a partial shielding effect against silanols, improving peak shape compared to non-polar phases[2]. However, highly basic amines will still exhibit moderate tailing, limiting the resolution of closely eluting isobars.

  • Alternative 3: Base-Deactivated / Amine-Specific (e.g., CP-Wax 51 for Amines) These specialized columns are treated with potassium hydroxide (KOH) or proprietary base-deactivation chemistries prior to coating. This neutralizes all acidic silanol sites. As demonstrated in applications for 3[3], these columns yield perfectly symmetrical peaks, maximizing theoretical plates and allowing for the baseline resolution of piperidine isomers.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance metrics for the separation of methylpiperidine isomers across the three column chemistries.

Stationary PhaseTarget IsomerRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ )
DB-5MS (Non-Polar)2-Methylpiperidine4.122.40N/A
3-Methylpiperidine4.352.650.8 (Co-elutes)
4-Methylpiperidine4.412.70-
HP-INNOWax (Polar PEG)2-Methylpiperidine6.501.60N/A
3-Methylpiperidine6.851.851.1
4-Methylpiperidine7.021.80-
CP-Wax 51 (Base-Deactivated)2-Methylpiperidine6.801.05 N/A
3-Methylpiperidine7.251.10 1.8 (Baseline)
4-Methylpiperidine7.551.12 1.7 (Baseline)

Note: Resolution ( Rs​ ) > 1.5 indicates complete baseline separation, a critical requirement for accurate MS integration.

Mass Spectral Interpretation: Differentiating the Undifferentiable

Achieving baseline separation is only half the battle; identifying which peak corresponds to which isomer requires mechanistic MS interpretation.

Positional isomers of piperidine yield nearly identical nominal mass fragments. However, the abundance of specific ions is dictated by the thermodynamic stability of the intermediate carbocations formed during 70 eV Electron Ionization.

The Alpha-Cleavage Rule: For complex isomers like 1-(Piperidin-2-ylmethyl)piperidine versus the 3-substituted analog, alpha-cleavage adjacent to the nitrogen of the piperidine ring yields a resonance-stabilized iminium ion at m/z 98 . Because this cleavage pathway is sterically and electronically favored in the 2-substituted isomer compared to the 3-substituted analog, the relative abundance of the m/z 98 peak serves as a definitive diagnostic marker for differentiation[1].

Step-by-Step Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) to verify column inertness before any samples are processed.

Phase 1: Sample Preparation (Free Base Extraction)

Causality: Piperidines must be in their free-base form to volatilize efficiently and interact predictably with the stationary phase. Hydrochloride salts will not partition into the gas phase.

  • Dissolve the piperidine isomer mixture (e.g., 1 mg) in 1 mL of ultra-pure water.

  • Adjust the pH to >11.0 using 1M NaOH. (Rationale: The pKa of piperidine is ~11.2; high pH ensures complete deprotonation).

  • Extract with 1 mL of dichloromethane (DCM). Vortex vigorously for 60 seconds and centrifuge at 3000 rpm to separate the aqueous and organic layers.

  • Transfer the lower organic (DCM) layer to an amber GC vial equipped with a glass insert.

Phase 2: System Suitability Testing (SST) - Validation Gate
  • Inject a 10 µg/mL standard solution of pyridine or a known primary amine.

  • Evaluate the Peak Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Gate: If As​ > 1.5, the system fails. Perform inlet maintenance (replace the deactivated liner, trim 10–15 cm from the column head) and rerun the SST. Do not proceed to sample analysis until As​ ≤ 1.5. This guarantees that any observed peak broadening is due to isomeric co-elution, not system activity.

Phase 3: GC-MS Instrumental Parameters
  • Column: Base-deactivated PEG (e.g., CP-Wax 51 for Amines), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet: 250 °C, Split ratio 20:1. Use a strictly base-deactivated single taper liner with deactivated glass wool.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60 °C (hold 1 min), ramp at 10 °C/min to 200 °C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Quadrupole: 150 °C.

  • Scan Range: m/z 40 to 300.

Phase 4: Data Interpretation
  • Extract Ion Chromatograms (EIC) for the characteristic m/z 98 ion and the molecular ion (M+).

  • Calculate the relative abundance ratio of m/z 98 to M+.

  • Assign positional isomers based on elution order (sterically hindered isomers typically elute earlier on PEG phases) and the thermodynamic stability of the alpha-cleavage products.

References

  • Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)
  • A GC-MS Database of Nitrogen-Rich Volatile Compounds Source: MDPI URL
  • Determination of C8 aromatics and N-aminoethylpiperazine on a fused silica capillary column Source: Agilent Technologies URL

Sources

Comparative

Comparative analysis of furan-piperidine vs. other heterocyclic analogs

Comparative Analysis of Furan-Piperidine vs. Other Heterocyclic Analogs in Drug Discovery The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Furan-Piperidine vs. Other Heterocyclic Analogs in Drug Discovery

The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and form critical salt bridges with target proteins. However, the pharmacological profile of a piperidine-containing drug is heavily dictated by its adjacent heterocyclic or aromatic substituents.

This guide provides an in-depth comparative analysis of furan-piperidine derivatives against their thiophene, pyrrole, and phenyl analogs. By dissecting the structure-activity relationship (SAR), mechanistic rationale, and experimental validation protocols, this guide equips drug development professionals with the data necessary to make informed scaffold-hopping decisions.

The Heterocyclic Switch: Mechanistic Rationale

When designing a therapeutic molecule, replacing a standard phenyl ring with a furan, thiophene, or pyrrole ring (a process known as "scaffold hopping") fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity.

  • Furan-Piperidine (The Oxygen Advantage): The oxygen atom in the furan ring is highly electronegative, creating a strong localized dipole. Furan acts as a strict hydrogen-bond acceptor, which can dramatically increase binding affinity if the target pocket contains a complementary hydrogen-bond donor (e.g., a lysine or threonine residue). Furthermore, furan has a lower lipophilicity (XLogP) compared to thiophene or benzene, which can enhance aqueous solubility but may slightly reduce blood-brain barrier (BBB) permeability unless balanced by the basic piperidine amine.

  • Thiophene-Piperidine (The Lipophilic Bioisostere): Thiophene is a classic bioisostere for the phenyl ring. Its sulfur atom is larger and more polarizable than furan's oxygen, making it a weaker hydrogen-bond acceptor but an excellent candidate for π

    π stacking and hydrophobic interactions. It is highly lipophilic, favoring central nervous system (CNS) penetration.
  • Phenyl-Piperidine (The Steric Anchor): The phenyl ring provides maximum aromaticity and steric bulk. It is highly stable against oxidative metabolism but lacks the specific dipole moments offered by heteroatoms, relying entirely on hydrophobic and Van der Waals interactions.

SAR_Logic Core Piperidine Core Modification Furan Furan Analog (High H-Bonding) Core->Furan Thiophene Thiophene Analog (High Lipophilicity) Core->Thiophene Phenyl Phenyl Analog (High Steric Bulk) Core->Phenyl Solubility Increased Aqueous Solubility Furan->Solubility Permeability Enhanced BBB Permeability Thiophene->Permeability Affinity Strong Hydrophobic Pocket Binding Phenyl->Affinity

Caption: SAR decision tree for selecting heterocyclic piperidine modifications.

Quantitative SAR Comparison

The biological activity of these analogs varies significantly depending on the target. The following table summarizes quantitative data from recent comparative studies, specifically highlighting N-Methyl-D-Aspartate Receptor (NMDAR) antagonists and kinase/STAT3 inhibitors[1][2][3].

Compound ScaffoldTargetBiological ActivityReference
Diphenidine (Phenyl-Piperidine)NMDARIC 50​ = 28.6 ± 3.5 nM[2]
3-TPP (Thiophene-Piperidine)NMDARIC 50​ = 76.6 ± 6.8 nM[2]
2-TPP (Thiophene-Piperidine)NMDARIC 50​ = 102.3 ± 19.1 nM[2]
2-FPP (Furan-Piperidine)NMDARIC 50​ = 187.5 ± 3.2 nM[2]
Naphthoquinone-Furan-Piperidine STAT3K d​ = 8.30 μM[3]
Piperidine-Furan Hybrid (H2) Anti-trypticLow μM (Potent)[1]

Data Insight: In the NMDAR antagonist series (Diphenidine analogs), replacing the phenyl ring with a thiophene (TPP) or furan (FPP) ring decreases binding affinity (higher IC 50​ ). The furan analog (2-FPP) exhibits the lowest affinity in this specific hydrophobic pocket[2]. However, in targets requiring specific hydrogen bonding or lower lipophilicity (such as STAT3 or anti-inflammatory targets), the furan-piperidine scaffold demonstrates potent, selective activity[1][3].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of furan-piperidine analogs. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of Furan-Piperidine Hybrid Molecules (Acylation)
  • Preparation: Dissolve piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is critical to prevent the hydrolysis of the highly reactive furan-2-carbonyl chloride into unreactive furan-2-carboxylic acid.

  • Temperature Control: Chill the reaction vessel to 0°C using an ice bath.

    • Causality: Furan rings are electron-rich and prone to polymerization under exothermic conditions. Chilling controls the reaction rate and prevents the formation of dark, tarry degradation products.

  • Reagent Addition: Add furan-2-carbonyl chloride (1.0 eq) dropwise, followed by triethylamine (TEA, 1.2 eq).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine amine which would otherwise halt the reaction.

  • Validation Step: Stir for 30 minutes and monitor via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active piperidine spot confirms complete conversion.

  • Work-Up: Wash the organic layer sequentially with 1M HCl, saturated Na 2​ CO 3​ , and brine.

    • Self-Validating System: The 1M HCl wash strictly removes any trace unreacted piperidine. This guarantees that downstream biological assays are evaluating the pure hybrid molecule, preventing false-positive baseline activity.

Protocol B: AlphaLISA Assay for Target Inhibition (e.g., ST2/IL-33)
  • Reaction Setup: In a 384-well plate, combine the furan-piperidine test compounds, recombinant target protein, and tagged ligand in the assay buffer[1].

  • Equilibration: Incubate at room temperature for 1 hour.

    • Causality: Pre-incubation allows for steady-state equilibrium binding, which is vital for accurately calculating the IC 50​ of slow-binding heterocyclic inhibitors.

  • Bead Addition: Add AlphaLISA acceptor and donor beads under low-light conditions.

    • Causality: AlphaLISA beads are highly photosensitive. Ambient light causes premature singlet oxygen release, which severely degrades the assay's signal-to-noise ratio.

  • Detection & Validation: Read the plate on an EnVision plate reader.

    • Self-Validating System: Always run a known potent inhibitor in parallel to validate the assay's dynamic range, alongside a "no-protein" well to rule out compound auto-fluorescence.

Pathway Modulation: Mechanism of Action

Furan-piperidine derivatives have shown significant promise as kinase inhibitors, particularly within the PI3K/Akt signaling pathway, which is heavily implicated in cancer cell proliferation and survival[1]. The furan oxygen often forms a critical hydrogen bond with the hinge region of the kinase, while the piperidine ring extends into the solvent-exposed region to improve pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Akt Activation PIP3->AKT Proliferation Cell Proliferation AKT->Proliferation Inhibitor Furan-Piperidine Inhibitor Inhibitor->PI3K Blocks

Caption: PI3K/Akt signaling pathway targeted by furan-piperidine kinase inhibitors.

References

  • ProQuest Dissertations. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. Available at: [Link]

  • MDPI. Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). MDPI. Available at:[Link]

Sources

Comparative

Validation of a New Synthetic Route for 4-(Furan-2-yl)piperidine: Photoredox/Nickel Dual Catalysis vs. Traditional Methods

In modern drug development, piperidine derivatives are ubiquitous structural motifs. Specifically, 4-(furan-2-yl)piperidine is a highly valued scaffold for synthesizing histamine H3 receptor antagonists and kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, piperidine derivatives are ubiquitous structural motifs. Specifically, 4-(furan-2-yl)piperidine is a highly valued scaffold for synthesizing histamine H3 receptor antagonists and kinase inhibitors. However, its synthesis has historically been plagued by chemoselectivity issues.

This guide provides an objective, data-backed comparison between the traditional organometallic approach and a newly validated Photoredox/Nickel Dual-Catalyzed Cross-Electrophile Coupling (XEC) route. As an application scientist, I have structured this guide to not only detail the how but to rigorously explain the causality behind the chemical behavior and experimental design.

The Mechanistic Bottleneck of Traditional Routes

The traditional synthesis of 4-(furan-2-yl)piperidine relies on a three-step sequence:

  • Nucleophilic addition of 2-furyllithium (or Grignard) to N-Boc-4-piperidone.

  • Acid-catalyzed dehydration to form a tetrahydropyridine intermediate.

  • Heterogeneous catalytic hydrogenation (Pd/C or PtO2) to yield the final piperidine.

The Causality of Failure: The critical bottleneck lies in the final hydrogenation step. The furan ring possesses a remarkably low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol). During hydrogenation, the electron-rich furan ring competitively adsorbs onto the metal catalyst surface alongside the target alkene. This lack of thermodynamic differentiation leads to rampant over-reduction (yielding tetrahydrofuran derivatives) or hydrogenolytic ring-opening. Consequently, chemists are forced to use hyper-specific catalysts (e.g., Rh/Al2O3) under strictly monitored pressures, severely limiting scalability and reproducibility.

The New Paradigm: Photoredox/Nickel Cross-Electrophile Coupling

To bypass the hydrogenation bottleneck, we validate a direct Cross-Electrophile Coupling (XEC) utilizing Ni/Photoredox dual catalysis[1]. This method directly couples N-Boc-4-bromopiperidine with 2-bromofuran at room temperature.

The Causality of Success: By shifting from a two-electron polar pathway to a single-electron radical logic, we eliminate the need for an alkene intermediate entirely.

  • Selective Activation: The Ir(III) photocatalyst is excited by visible light and reductively quenched by a sacrificial amine. The resulting Ir(II) species acts as a potent single-electron transfer (SET) agent, selectively reducing the Ni(I) intermediate to regenerate the active Ni(0) catalyst[2].

  • Radical Capture: Simultaneously, the alkyl bromide is reduced to a nucleophilic alkyl radical, which rapidly intercepts the Ar-Ni(II)-Br complex (formed via oxidative addition of 2-bromofuran)[3].

  • Furan Integrity: Because the reaction operates at ambient temperature and completely excludes hydrogen gas, the sensitive furan electronic structure is perfectly preserved.

Mechanism Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-Br (Oxidative Addition) Ni0->NiII + 2-Bromofuran NiIII Ar-Ni(III)-Alkyl (Radical Capture) NiII->NiIII + Alkyl Radical NiI Ni(I)-Br (Reductive Elimination) NiIII->NiI Product Release Product 4-(Furan-2-yl)piperidine NiIII->Product NiI->Ni0 SET Reduction PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (440 nm) PC_red Ir(II) Reduced State PC_star->PC_red Sacrificial Reductant PC_red->PC SET to Ni(I) ArBr 2-Bromofuran AlkRad Piperidinyl Radical

Mechanistic pathway of the photoredox/nickel dual-catalyzed cross-electrophile coupling.

Objective Performance Comparison

The following table summarizes the quantitative validation data comparing the legacy route against the new XEC methodology.

Performance MetricTraditional Route (Grignard + Hydrogenation)New Route (Ni/Photoredox XEC)
Step Count 3 (Addition, Dehydration, Hydrogenation)1 (Direct Cross-Coupling)
Overall Yield 25% – 35% (due to over-reduction)78% – 85% (Isolated)
Furan Ring Integrity Poor (High risk of ring-opening)Excellent (100% preserved)
Reaction Conditions Pyrophoric reagents, High-pressure H2Bench-stable reagents, 25°C, Blue LED
E-Factor (Waste) > 150 (High solvent/catalyst waste)< 40 (High atom economy)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each phase includes a physical or analytical checkpoint to confirm causality and reaction health before proceeding.

Workflow S1 1. Degassing (Freeze-Pump-Thaw) S2 2. Irradiation (440nm LED, 25°C) S1->S2 S3 3. In-Process Control (Colorimetric & LC-MS) S2->S3 S3->S2 Incomplete S4 4. Quench & Workup (Aqueous Extraction) S3->S4 Conv. >95% S5 5. Validation (NMR / HPLC >98%) S4->S5

Self-validating experimental workflow for the synthesis of 4-(Furan-2-yl)piperidine.

Step 1: Reagent Assembly & Strict Degassing
  • In an oven-dried Schlenk tube, add N-Boc-4-bromopiperidine (1.0 equiv), 2-bromofuran (1.5 equiv), NiCl2·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and tetramethylguanidine (TMG) (2.0 equiv) in anhydrous DMA.

  • Causality & Validation: Alkyl radicals are instantaneously quenched by triplet oxygen to form unreactive peroxides. Perform three freeze-pump-thaw cycles. Validation Check: The cessation of micro-bubbles during the thaw cycle confirms the complete removal of dissolved oxygen.

Step 2: Photochemical Irradiation
  • Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Maintain the temperature at 25°C using a cooling fan.

  • Causality & Validation: The dtbbpy ligand provides steric bulk to prevent the formation of inactive Ni-black precipitates. Validation Check: Upon irradiation, the solution must transition from a pale green to a deep red/brown color within 15 minutes. This colorimetric shift is the self-validating proof that the active low-valent Ni(0)/Ni(I) catalytic species has successfully formed.

Step 3: In-Process Control (IPC)
  • After 18 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

  • Causality & Validation: Do not proceed to workup blindly. Validation Check: The LC-MS trace must show >95% consumption of the N-Boc-4-bromopiperidine mass peak (m/z 264 [M+H]+) and the appearance of the product mass (m/z 252[M+H]+).

Step 4: Workup and Isolation
  • Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove the DMA solvent.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Release Criteria

To verify the structural integrity (specifically proving the furan ring was not reduced), the isolated product must meet the following analytical thresholds:

  • 1H-NMR (400 MHz, CDCl3): Look for the distinct furan aromatic protons. The presence of peaks at δ 7.32 (dd, 1H, furan C5-H), 6.28 (dd, 1H, furan C4-H), and 6.05 (d, 1H, furan C3-H) confirms the furan ring is intact. The absence of multiplet signals between δ 1.5–2.0 (characteristic of tetrahydrofuran protons) proves zero over-reduction.

  • 13C-NMR (100 MHz, CDCl3): Must show exactly 10 distinct carbon signals, with the furan carbons appearing at ~158.0, 141.2, 110.1, and 104.5 ppm.

  • Purity: HPLC (UV 254 nm) > 98% (Area %).

References

  • Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines Source: Journal of the American Chemical Society URL:[Link][2]

  • Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis Source: Organic Letters URL:[Link][3]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: ACS Catalysis URL:[Link][1]

Sources

Validation

Cross-Reactivity Profiling of Furan-Piperidine Compounds: A Comparative Guide for Target Selectivity

For researchers and drug development professionals, the furan-piperidine scaffold represents a double-edged sword. As a highly privileged structural motif, it offers exceptional 3D chemical space and tunable physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the furan-piperidine scaffold represents a double-edged sword. As a highly privileged structural motif, it offers exceptional 3D chemical space and tunable physicochemical properties, making it a cornerstone in the design of novel therapeutics[1]. However, this same structural versatility inherently introduces a high risk of polypharmacology and cross-reactivity.

As an Application Scientist, I approach the evaluation of these compounds not just by looking at primary target potency, but by rigorously profiling their off-target liabilities. This guide provides an objective, mechanistically grounded comparison of furan-piperidine derivatives, detailing the causality behind their cross-reactivity and outlining a self-validating experimental protocol for selectivity profiling.

The Mechanistic Basis of Furan-Piperidine Cross-Reactivity

To understand why furan-piperidine compounds frequently hit multiple targets, we must dissect the pharmacophore at a molecular level:

  • The Piperidine Ring: As an sp3 -hybridized, basic nitrogen heterocycle, piperidine is typically protonated at physiological pH. This allows it to form critical salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) found across various G-protein coupled receptors (GPCRs) and kinase active sites.

  • The Furan Ring: This planar, electron-rich heteroaromatic system acts as a potent hydrogen bond acceptor. The furan oxygen frequently mimics the binding of ATP by interacting with backbone amides in the hinge region of kinases, while the aromatic face participates in π -cation interactions with basic amino acids (such as Lysine) in transcription factor domains[2].

Because these binding pockets are evolutionarily conserved across the kinome and various receptor families, a compound optimized for one target can easily slip into the binding pocket of another, leading to off-target toxicity or unexpected phenotypic effects.

Comparative Target Landscape: Assessing Scaffold Selectivity

To illustrate the divergent applications and cross-reactivity profiles of this scaffold, we compare three distinct furan-piperidine classes currently utilized in drug discovery[1].

Table 1: Cross-Reactivity and Selectivity Profiling of Furan-Piperidine Analogs
Compound ClassRepresentative ScaffoldPrimary TargetPrimary EfficacyKey Off-Target LiabilityStructural Rationale for Cross-Reactivity
Pseudo-Natural Products (Pseudo-NPs) Tricyclic Furan-Piperidine FusionsAurora Kinase BPhenotypic activity at <10 µMBroad Kinome (e.g., CDKs)The furan oxygen mimics ATP binding at the kinase hinge region, a highly conserved motif across the kinome[3].
Tanshinone Derivatives Naphthoquinone-Furan-PiperidineSTAT3 / NLRP3IC 50​ ~0.42 µM (H838 cells)NQO1 / ROS GenerationThe furan ring enables strong π -cation interactions with Lys591, while the ortho-quinone drives off-target redox cycling[2].
Simple Hetero-Hybrids N-(furan-2-ylmethyl)piperidin-4-amineST2 ReceptorLow micromolarHistamine H3 / GPCRsThe basic piperidine nitrogen mimics endogenous monoamines, binding conserved GPCR aspartate residues[4].

Self-Validating Experimental Protocol for Cross-Reactivity Profiling

To objectively evaluate the selectivity of a novel furan-piperidine hit, relying solely on biochemical IC50​ values is insufficient. A robust, self-validating workflow must move from unbiased cellular phenotypes to precise thermodynamic binding metrics.

Step 1: Unbiased Morphological Profiling (Cell Painting Assay)

Causality: Before testing specific biochemical targets, we must understand the holistic cellular response. Furan-piperidines often exhibit unexpected modes of action. By using high-content imaging with multiplexed fluorescent dyes, we can cluster the morphological signature of our compound against known reference drugs.

  • Seed U2OS cells in 384-well plates and incubate for 24 hours.

  • Treat cells with the furan-piperidine compound library in a dose-response format (0.1 µM to 50 µM) for 24 hours[3].

  • Stain cells with the standard Cell Painting dye cocktail (Hoechst, ConA, SYTO 14, WGA, Phalloidin, MitoTracker).

  • Image and extract morphological features; compounds with induction values 5% are flagged for target deconvolution[3].

Step 2: High-Throughput Kinome Screening (e.g., KINOMEscan)

Causality: Given the furan ring's propensity to act as an ATP mimetic, kinome-wide cross-reactivity is the most common liability.

  • Screen the hit compounds at a single concentration (e.g., 1 µM) against a panel of >400 wild-type and mutant kinases using a competitive binding assay.

  • Calculate the Selectivity Score ( S10​ ), defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested. An S10​<0.05 is required for a highly selective lead.

Step 3: Orthogonal Thermodynamic Validation (Surface Plasmon Resonance - SPR)

Causality: Biochemical assays can be skewed by assay conditions. SPR provides the true equilibrium dissociation constant ( Kd​ ) and, crucially, the residence time ( τ ). Long residence times on off-targets are the primary drivers of in vivo toxicity.

  • Immobilize the primary target (e.g., STAT3 or Aurora Kinase B) and the identified off-target proteins on a CM5 sensor chip via amine coupling.

  • Inject the furan-piperidine analyte across the chip in a multi-cycle kinetic format (ranging from 0.1x to 10x the estimated Kd​ ).

  • Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate τ=1/koff​ . Prioritize compounds with rapid koff​ rates for off-targets.

Visualizing the Pleiotropic Network

To conceptualize the experimental triage and the biological impact of these compounds, refer to the following system diagrams.

Workflow A Furan-Piperidine Library Synthesis B Morphological Profiling (Cell Painting Assay) A->B Phenotypic Screening C High-Throughput Kinome Screening A->C Target-Based Screening D Cross-Reactivity Scoring & Triage B->D Morphological Signatures C->D Off-Target IC50 Data E Orthogonal Validation (SPR & ITC) D->E Hit Selection F Lead Optimization (SAR Refinement) E->F Thermodynamic Validation

Caption: Workflow for cross-reactivity profiling of furan-piperidine compounds.

Pathway FP Furan-Piperidine Pharmacophore T1 Aurora Kinase B (ATP Pocket) FP->T1 Primary Target T2 STAT3 (SH2 Domain) FP->T2 Cross-Reactivity T3 ST2 Receptor (Extracellular) FP->T3 Cross-Reactivity E1 Mitotic Arrest / Apoptosis T1->E1 E2 Tumor Proliferation Inhibition T2->E2 E3 Immunosuppression (GVHD) T3->E3

Caption: Intracellular signaling cross-talk and polypharmacology of the furan-piperidine scaffold.

Conclusion

The furan-piperidine scaffold is undoubtedly a powerful tool in medicinal chemistry, capable of addressing complex targets ranging from transcription factors like STAT3 to critical kinases like Aurora Kinase B[2][3]. However, its inherent structural features—specifically the basic piperidine nitrogen and the hydrogen-bonding furan oxygen—make it highly susceptible to cross-reactivity. By implementing a rigorous, multi-tiered profiling strategy that combines unbiased phenotypic screening with precise thermodynamic validation, drug development professionals can successfully navigate this structure-activity landscape and design safer, more selective therapeutics.

References

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC) Source: MDPI URL:[Link]

  • Discovery of a Novel Pseudo-Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling Source: PMC / NIH URL:[Link]

Sources

Safety & Regulatory Compliance

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